1-(4-Hexylphenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-hexylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBVHJKFJZBRSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068037 | |
| Record name | Ethanone, 1-(4-hexylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37592-72-6 | |
| Record name | 1-(4-Hexylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37592-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(4-hexylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4-hexylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(4-hexylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Hexylphenyl)ethanone chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of 1-(4-Hexylphenyl)ethanone. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental methodologies.
Chemical Identity and Physical Properties
This compound, also known as 4'-hexylacetophenone, is an aromatic ketone. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 37592-72-6 | [1][2] |
| Molecular Formula | C₁₄H₂₀O | [1][2] |
| Molecular Weight | 204.31 g/mol | [1][2] |
| Physical Form | Liquid (at room temperature) | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available |
Structure:
The chemical structure of this compound consists of a hexyl group and an acetyl group attached to a benzene ring at the para position (1 and 4 positions, respectively).
Chemical Identifiers:
-
InChI: 1S/C14H20O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-11H,3-7H2,1-2H3[2]
-
SMILES: CCCCCCC1=CC=C(C=C1)C(C)=O[1]
Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.2-7.9 ppm), corresponding to the ortho- and meta-protons of the para-substituted benzene ring.
-
Acetyl Protons: A singlet at approximately δ 2.5 ppm, integrating to 3 hydrogens, for the methyl group of the acetyl moiety.
-
Hexyl Chain Protons: A series of multiplets between approximately δ 0.8 and 2.7 ppm, corresponding to the methylene and methyl protons of the hexyl group. The benzylic methylene protons adjacent to the aromatic ring would appear as a triplet around δ 2.6 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A singlet at approximately δ 197-198 ppm.
-
Aromatic Carbons: Signals in the range of δ 128-145 ppm. The carbon bearing the acetyl group would be downfield, and the carbon bearing the hexyl group would also be distinct.
-
Acetyl Carbon: A signal for the methyl group around δ 26 ppm.
-
Hexyl Chain Carbons: A series of signals in the aliphatic region (approx. δ 14-36 ppm).
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch: A strong absorption band around 1685 cm⁻¹, characteristic of an aryl ketone.
-
C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks in the range of 2850-2960 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the region of 1600 cm⁻¹ and 1400-1500 cm⁻¹.
Mass Spectrometry (MS) (Predicted):
-
Molecular Ion (M⁺): A peak at m/z = 204.
-
Major Fragments: A prominent peak at m/z = 189 due to the loss of a methyl group (CH₃), and a peak at m/z = 147 corresponding to the [M-C₄H₉]⁺ fragment resulting from cleavage of the hexyl chain. The base peak would likely be the acylium ion at m/z = 43 ([CH₃CO]⁺).
Experimental Protocols
Synthesis: Friedel-Crafts Acylation
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of hexylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5]
Reaction:
Figure 1: General scheme for the Friedel-Crafts acylation to synthesize this compound.
Detailed Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: Acetyl chloride (1.05 equivalents) is added dropwise to the stirred suspension.
-
Addition of Hexylbenzene: Hexylbenzene (1.0 equivalent) is then added dropwise to the reaction mixture at a rate that maintains the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Vacuum Distillation: This is a suitable method for purifying liquid ketones. The crude product is distilled under reduced pressure to separate it from non-volatile impurities and any remaining starting materials.
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel, using a non-polar eluent system such as a mixture of hexane and ethyl acetate.
Figure 2: Purification workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is limited direct research on the biological activity of this compound. However, studies on structurally related compounds provide some insights into its potential pharmacological relevance.
A similar molecule, 1-(4-cyclohexylphenyl)ethanone, has been identified through virtual docking studies as a potential inhibitor of the kinase domain of Polo-like kinase 1 (PLK1).[6] PLK1 is a crucial regulator of cell cycle progression, and its inhibition is a validated strategy in cancer therapy. The structural similarity between the hexyl and cyclohexyl moieties suggests that this compound might also exhibit inhibitory activity against PLK1 or other kinases.
Figure 3: Hypothesized signaling pathway based on related compounds.
Further research, including in vitro enzyme inhibition assays and cell-based cytotoxicity studies, is necessary to validate this hypothesis and explore the full biological potential of this compound. The general class of acetophenone derivatives has been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, providing a strong rationale for further investigation of this compound.[7][8][9]
Safety Information
Detailed toxicology data for this compound is not available. As with any chemical, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 1-(4-hexylphenyl)ethan-1-one | 37592-72-6 [sigmaaldrich.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 1-(4-Hexylphenyl)ethanone (CAS: 37592-72-6)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-(4-Hexylphenyl)ethanone, a chemical compound with applications in organic synthesis and potential relevance in medicinal chemistry. This guide details its physicochemical properties, a standard synthesis protocol, and explores a pertinent biological pathway for drug development research.
Core Compound Data
This compound, also known as 4'-Hexylacetophenone, is an aromatic ketone. Its core data, compiled from various chemical suppliers and databases, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 37592-72-6 | [1][2] |
| Molecular Formula | C14H20O | [1][3] |
| Molecular Weight | 204.31 g/mol | [3][4] |
| Physical Form | Liquid | [4] |
| Purity | Typically ≥95% | [4][5] |
| Density | 0.94 g/cm³ | [6] |
| InChI Key | WWBVHJKFJZBRSO-UHFFFAOYSA-N | [4] |
| SMILES | CCCCCCC1=CC=C(C=C1)C(C)=O | [3] |
| Storage Temperature | Room Temperature | [4] |
Synthesis Protocol: Friedel-Crafts Acylation
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of hexylbenzene. This electrophilic aromatic substitution reaction introduces an acyl group into the aromatic ring. Below is a generalized, representative laboratory procedure.
Experimental Protocol
Materials:
-
Hexylbenzene
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (Anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: Equip a dry, round-bottomed flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0°C in an ice-water bath.[2][7]
-
Acylium Ion Formation: Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the cooled AlCl₃ suspension over 10-15 minutes. The reaction is exothermic and should be controlled to prevent excessive boiling.[2]
-
Aromatic Substrate Addition: After the complete addition of acetyl chloride, add hexylbenzene (1.0 equivalent), dissolved in anhydrous dichloromethane, to the addition funnel. Add the hexylbenzene solution dropwise to the reaction mixture.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes to ensure the reaction goes to completion.[7]
-
Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[2][7] This step hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer, and extract the aqueous layer with an additional portion of dichloromethane.
-
Neutralization and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate.[7]
-
Purification: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the Friedel-Crafts acylation synthesis of this compound.
Biological Context for Drug Development
While direct biological studies on this compound are not widely published, the structural motif of a substituted aromatic ketone is common in medicinal chemistry. A study involving the structurally similar compound, 1-(4-cyclohexyl phenyl)ethanone, noted its potential as an inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[8] PLK1 is a well-validated target in oncology, making this a relevant area of investigation for drug development professionals.
The PLK1 Signaling Pathway
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in regulating the G2/M transition, mitosis, and cytokinesis.[4] Its overexpression is a common feature in many human cancers and is often associated with a poor prognosis.[6] Therefore, inhibiting PLK1 is a promising strategy for anticancer therapy.
Key Functions of PLK1 in the Cell Cycle:
-
Mitotic Entry: PLK1 facilitates the G2/M transition by activating the Cdc25 phosphatase, which in turn activates the Cyclin B-CDK1 complex.[1]
-
Centrosome Maturation: During prophase, PLK1 is crucial for the maturation of centrosomes, which are essential for forming the bipolar spindle.[8]
-
Spindle Assembly: PLK1 helps regulate the assembly of the mitotic spindle, ensuring accurate chromosome alignment.[6]
-
Chromosome Segregation: It is involved in the correct segregation of sister chromatids during anaphase.[4]
-
Cytokinesis: In the final stage of cell division, PLK1 plays a role in the formation of the contractile ring.
Given these critical functions, inhibiting PLK1 can lead to mitotic arrest and ultimately, apoptosis in cancer cells.
PLK1 Signaling Pathway Diagram
Caption: The central role of PLK1 in the G2/M transition and mitosis, a key target for anticancer drugs.
Conclusion
This compound is a readily synthesizable aromatic ketone with a straightforward chemical profile. While its direct biological activity is not extensively documented, its structural class suggests potential applications in medicinal chemistry, particularly in the design of kinase inhibitors. The exploration of its potential interaction with targets like PLK1 underscores the importance of such scaffolds in the development of novel therapeutics, especially in the field of oncology. Further research is warranted to elucidate the specific biological functions and therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. websites.umich.edu [websites.umich.edu]
- 3. 4'-Methylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. websites.umich.edu [websites.umich.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Synthesis of 1-(4-Hexylphenyl)ethanone from Hexylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(4-hexylphenyl)ethanone from hexylbenzene via the Friedel-Crafts acylation reaction. This well-established and efficient method is a cornerstone of organic synthesis, allowing for the introduction of an acyl group onto an aromatic ring. This document outlines the underlying reaction mechanism, a detailed experimental protocol, and the necessary characterization data for the successful synthesis and identification of the target compound. The information is presented to be of practical value for researchers and professionals in the fields of chemical synthesis and drug development, where aromatic ketones are crucial intermediates.
Introduction
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[1] Developed by Charles Friedel and James Crafts in 1877, this reaction has become an indispensable tool for the synthesis of aromatic ketones.[1] The acylation of hexylbenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), yields this compound.
One of the significant advantages of Friedel-Crafts acylation over the related alkylation is that the acyl group deactivates the aromatic ring towards further substitution, thus preventing polysubstitution products.[2] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to a single, predictable product.[3] The resulting aryl ketone, this compound, can serve as a versatile precursor for the synthesis of various more complex molecules, including active pharmaceutical ingredients.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from hexylbenzene proceeds via a well-understood electrophilic aromatic substitution mechanism. The key steps are outlined below and illustrated in the diagram.
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with acetyl chloride to form a highly electrophilic acylium ion.[4][5] This ion is stabilized by resonance.
-
Electrophilic Attack: The electron-rich π system of the hexylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromaticity Restoration: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group.[4][5] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although it remains complexed to the product.
-
Work-up: An aqueous work-up is necessary to hydrolyze the aluminum chloride complex with the ketone product and to remove the catalyst from the reaction mixture.
Caption: Reaction mechanism for the Friedel-Crafts acylation of hexylbenzene.
Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of aromatic compounds.[4][5][6]
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Equivalents |
| Hexylbenzene | 162.28 | 50.0 | 8.11 g (9.2 mL) | 1.0 |
| Acetyl Chloride | 78.50 | 55.0 | 4.32 g (3.9 mL) | 1.1 |
| Aluminum Chloride (anhydrous) | 133.34 | 55.0 | 7.33 g | 1.1 |
| Dichloromethane (anhydrous) | - | - | 50 mL | - |
| Hydrochloric Acid (conc.) | - | - | 15 mL | - |
| Saturated Sodium Bicarbonate | - | - | 2 x 25 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
| Ice | - | - | ~25 g | - |
3.2. Procedure
-
Reaction Setup: In a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (7.33 g, 55.0 mmol) and 15 mL of anhydrous dichloromethane.[5][6] Cool the stirred suspension to 0 °C in an ice-water bath.[6]
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (4.32 g, 55.0 mmol) in 10 mL of anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10-15 minutes, maintaining the temperature at 0 °C.[5][6]
-
Addition of Hexylbenzene: After the addition of acetyl chloride is complete, dissolve hexylbenzene (8.11 g, 50.0 mmol) in 10 mL of anhydrous dichloromethane and add it to the addition funnel. Add the hexylbenzene solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature does not rise above 5 °C.[5][6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for an additional 1-2 hours at room temperature.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of 25 g of crushed ice and 15 mL of concentrated hydrochloric acid with vigorous stirring.[5][6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with 20 mL of dichloromethane.[6] Combine the organic layers.
-
Washing: Wash the combined organic layers with two 25 mL portions of saturated sodium bicarbonate solution, followed by one 25 mL portion of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.
Data Presentation
4.1. Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Hexylbenzene | 162.28 | 226 | 0.86 |
| Acetyl Chloride | 78.50 | 52 | 1.104 |
| Aluminum Chloride | 133.34 | 180 (subl.) | 2.48 |
| This compound | 204.31 | 172 (at 18 mmHg) | 0.956 |
4.2. Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~7.25 (d, 2H, Ar-H meta to C=O), ~2.6 (t, 2H, Ar-CH₂), ~2.55 (s, 3H, COCH₃), ~1.6 (quintet, 2H, Ar-CH₂-CH₂), ~1.3 (m, 6H, -(CH₂)₃-), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~198 (C=O), ~149 (Ar-C), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~36 (Ar-CH₂), ~32 (-CH₂-), ~31 (-CH₂-), ~29 (-CH₂-), ~27 (COCH₃), ~23 (-CH₂-), ~14 (-CH₃) |
| IR (neat) | ~3050 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1605, 1570, 1510 cm⁻¹ (Ar C=C stretch), ~830 cm⁻¹ (p-disubstituted C-H bend) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The Friedel-Crafts acylation of hexylbenzene provides a reliable and direct route to this compound. The protocol detailed in this guide, when executed with care, particularly concerning the anhydrous conditions required for the Lewis acid catalyst, should afford the desired product in good yield. The provided spectroscopic data serves as a benchmark for the successful characterization of the final product. This synthesis is a valuable example of a classic organic reaction with significant applications in the preparation of more complex molecules for various scientific and industrial purposes.
References
A Technical Guide to the Friedel-Crafts Acylation of Hexylbenzene
Abstract: This document provides an in-depth technical guide for the Friedel-Crafts acylation of hexylbenzene, a key electrophilic aromatic substitution reaction used to synthesize aromatic ketones.[1] These ketones are crucial intermediates in the development of various fine chemicals and pharmaceutical agents. This guide details the reaction mechanism, presents a representative experimental protocol, and includes a comprehensive workflow and data summary tailored for researchers, scientists, and professionals in drug development.
Core Principles and Reaction Mechanism
The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] The reaction typically employs an acyl chloride or acid anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3]
The mechanism proceeds through three primary steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent. It coordinates with the halogen of the acyl chloride, facilitating the departure of a halide ion and forming a resonance-stabilized acylium ion.[2][3][4] This highly electrophilic species is the key reactant.
-
Electrophilic Attack: The nucleophilic π-electron system of the hexylbenzene ring attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[1][5]
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group.[3] This deprotonation restores the aromatic system, regenerates the Lewis acid catalyst, and yields the final aryl ketone product.[2][3]
A significant advantage of Friedel-Crafts acylation over alkylation is the avoidance of carbocation rearrangements and polysubstitution.[2][4][6] The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring to further substitution.[1][6]
Caption: The reaction mechanism for the Friedel-Crafts acylation of hexylbenzene.
Experimental Protocol: Acylation of Hexylbenzene with Acetyl Chloride
This section outlines a representative procedure for the acetylation of hexylbenzene to form 4-hexylacetophenone. The hexyl group is an ortho-, para-director; however, the para-substituted product is typically favored due to reduced steric hindrance.[7]
Safety Precautions:
-
Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a fume hood and avoid contact with skin.[8]
-
Acetyl chloride is also corrosive, a lachrymator, and water-sensitive. Always handle it within a fume hood.[8]
-
The reaction is exothermic, particularly during the addition of reagents.[9] Proper temperature control is critical to prevent runaway reactions.
The following table summarizes the quantities for a reaction conducted on a 0.050 mole scale of the limiting reagent, hexylbenzene.
| Reagent | Formula | MW ( g/mol ) | Amount (moles) | Equivalents | Amount (g) | Amount (mL) | Density (g/mL) |
| Hexylbenzene | C₁₂H₁₈ | 162.28 | 0.050 | 1.0 | 8.11 | 9.37 | 0.865 |
| Acetyl Chloride | CH₃COCl | 78.50 | 0.055 | 1.1 | 4.32 | 3.91 | 1.104 |
| Aluminum Chloride | AlCl₃ | 133.34 | 0.055 | 1.1 | 7.33 | - | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | - | ~45 | 1.326 |
Reaction Setup:
-
Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. All glassware must be thoroughly dried to prevent decomposition of the water-sensitive reagents.[10]
-
Cap the condenser with a drying tube containing calcium chloride or a nitrogen/argon inlet to maintain anhydrous conditions.
-
In a fume hood, add anhydrous aluminum chloride (7.33 g, 0.055 mol) to the round-bottom flask, followed by 15 mL of anhydrous dichloromethane (CH₂Cl₂).
Reagent Addition: 4. In a separate, dry flask, prepare a solution of hexylbenzene (8.11 g, 0.050 mol) and acetyl chloride (4.32 g, 0.055 mol) in 10 mL of anhydrous dichloromethane. 5. Cool the aluminum chloride suspension to 0°C using an ice-water bath. 6. Slowly add the hexylbenzene/acetyl chloride solution to the stirred AlCl₃ suspension dropwise over 20-30 minutes. The rate of addition should be carefully controlled to keep the internal temperature below 10°C.[9] 7. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure the reaction goes to completion.
Work-up and Isolation: 8. Cool the reaction mixture again in an ice bath. 9. Very slowly and carefully, pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice and 20 mL of concentrated HCl.[8][11] This step quenches the reaction and decomposes the aluminum chloride complex.[9][11] 10. Transfer the mixture to a separatory funnel. Add an additional 20 mL of dichloromethane to ensure all organic product is dissolved. 11. Separate the organic layer. Wash the organic layer sequentially with:
- 50 mL of water
- 50 mL of 5% sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid)[8]
- 50 mL of brine (saturated NaCl solution)
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
Purification: 13. Remove the drying agent by gravity filtration. 14. Concentrate the filtrate using a rotary evaporator to remove the dichloromethane.[8] 15. The crude product, a liquid oil, can be purified by vacuum distillation to yield the final 4-hexylacetophenone.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final analysis.
Caption: General experimental workflow for Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Spectroscopic Profile of 1-(4-hexylphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the aromatic ketone, 1-(4-hexylphenyl)ethanone. Due to the limited availability of experimentally published spectra for this specific compound, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from structurally analogous compounds. This guide also outlines detailed experimental protocols for acquiring such data, serving as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical structure and typical spectroscopic behavior of similar molecules.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | Doublet | 2H | Ar-H (ortho to C=O) |
| ~7.28 | Doublet | 2H | Ar-H (meta to C=O) |
| ~2.65 | Triplet | 2H | Ar-CH₂- |
| ~2.60 | Singlet | 3H | -C(=O)CH₃ |
| ~1.62 | Quintet | 2H | Ar-CH₂-CH₂- |
| ~1.31 | Multiplet | 6H | -(CH₂)₃-CH₃ |
| ~0.89 | Triplet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~197.8 | C=O |
| ~149.5 | Ar-C (para to acetyl) |
| ~135.0 | Ar-C (ipso to acetyl) |
| ~128.8 | Ar-CH (meta to acetyl) |
| ~128.5 | Ar-CH (ortho to acetyl) |
| ~36.2 | Ar-CH₂- |
| ~31.7 | Ar-CH₂-CH₂- |
| ~31.3 | -(CH₂)₃-CH₃ |
| ~29.0 | -(CH₂)₃-CH₃ |
| ~26.7 | -C(=O)CH₃ |
| ~22.6 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2955, 2927, 2856 | Strong | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch (aryl ketone) |
| ~1605, 1575 | Medium-Strong | Aromatic C=C stretch |
| ~1465, 1360 | Medium | Aliphatic C-H bend |
| ~1265 | Strong | C-C(=O)-C stretch and bend |
| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 204 | High | [M]⁺ (Molecular Ion) |
| 189 | High | [M - CH₃]⁺ |
| 161 | Medium | [M - C₃H₇]⁺ |
| 147 | Medium | [M - C₄H₉]⁺ |
| 133 | Low | [M - C₅H₁₁]⁺ |
| 119 | Medium | [C₈H₇O]⁺ (Benzoyl cation) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 43 | Very High | [CH₃CO]⁺ (Acylium ion) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the instrument is calibrated to the residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition (¹H and ¹³C NMR):
-
The spectra are typically acquired on a 400 or 500 MHz NMR spectrometer.[1]
-
For ¹H NMR, a standard single-pulse experiment is used with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Key acquisition parameters such as spectral width, acquisition time, and relaxation delay should be optimized for the specific instrument and sample.[1]
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR-FTIR is a common technique for obtaining IR spectra of liquid and solid samples without extensive preparation.[2][3][4]
-
Place a small drop of liquid this compound directly onto the ATR crystal.[5]
-
For solid samples, ensure good contact between the sample and the crystal by applying gentle pressure.
2. Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.[5]
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the volatile sample into the mass spectrometer, where it is vaporized.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]
2. Data Acquisition:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualizations
The following diagrams illustrate the logical relationships in spectroscopic analysis and the general workflow.
References
Physical properties of 1-(4-hexylphenyl)ethanone (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-hexylphenyl)ethanone, a substituted aromatic ketone, is a compound of interest in various fields of chemical research and development. Its molecular structure, featuring a hexyl-substituted phenyl ring attached to an ethanone group, imparts specific physicochemical characteristics that are crucial for its application and handling. This technical guide provides a focused overview of the key physical properties of this compound, specifically its melting and boiling points, supported by detailed experimental methodologies for their determination.
Core Physical Properties
The physical state of a compound is fundamental to its application, dictating storage, handling, and reaction conditions. This compound is a liquid at standard room temperature.[1]
Data Presentation
The following table summarizes the available quantitative data for the key physical properties of this compound.
| Physical Property | Value | Conditions |
| Melting Point | No data available | - |
| Boiling Point | 132-135 °C | at 2 mmHg[1][2] |
| 172 °C | at 18 mmHg[3] |
Experimental Protocols
The determination of melting and boiling points is a fundamental procedure in the characterization of a chemical substance. The following sections detail the standard experimental protocols for these measurements.
Melting Point Determination
Methodology:
-
Sample Preparation: A small, finely powdered sample of the solidified compound (if cooled below its melting point) is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus, such as a Mel-Temp or similar digital device.
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure compound, this range is typically narrow.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may have relatively high boiling points at atmospheric pressure, determination under reduced pressure is a common and preferred practice to prevent decomposition.
Methodology (Reduced Pressure):
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask. A capillary tube, sealed at one end, is inverted and placed in the flask with the open end below the liquid surface. The flask is connected to a vacuum source and a manometer to measure the pressure. A thermometer is positioned with the bulb just below the level of the side arm of the distillation apparatus.
-
Heating: The flask is gently heated in a suitable bath (e.g., an oil bath).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Cooling and Data Recording: The heat source is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This temperature and the corresponding pressure are recorded.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the determination of the physical properties of a chemical compound like this compound.
References
Solubility Profile of 1-(4-hexylphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of 1-(4-hexylphenyl)ethanone (CAS No. 37592-72-6), a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the compound's structure, provides a general experimental protocol for determining its solubility in common organic solvents, and presents a template for data collection. This guide is intended to support researchers and professionals in drug development and other scientific fields in their handling and application of this compound.
Introduction
This compound, also known as 4'-hexylacetophenone, is an organic compound with the chemical formula C14H20O.[1][2] Its molecular structure, featuring a hexyl-substituted phenyl ring attached to a ketone group, suggests a predominantly nonpolar character. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, purification processes such as recrystallization, and its formulation in potential pharmaceutical applications. The long alkyl chain significantly influences its physical properties, making it practically insoluble in water but likely soluble in a range of organic solvents.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 37592-72-6 | [1][2][4] |
| Molecular Formula | C14H20O | [1][2][4] |
| Molecular Weight | 204.31 g/mol | [2] |
| Physical Form | Liquid | [4] |
| Boiling Point | 172°C at 2.4 kPa | [4] |
| Density | 0.94 g/mL | [4] |
| Water Solubility | Insoluble | [1][3] |
Theoretical Solubility Profile
The general principle of "like dissolves like" provides a foundational understanding of the expected solubility of this compound.[5] The molecule can be divided into two main regions: a large, nonpolar hexylphenyl group and a more polar ketone functional group. The long hexyl chain imparts significant nonpolar character, suggesting good solubility in nonpolar solvents where van der Waals forces are the primary intermolecular interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): High solubility is anticipated in these solvents due to the similar nonpolar nature of the hexylphenyl group.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate to good solubility is expected. The ketone group can participate in dipole-dipole interactions with these solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is likely. While the ketone group can act as a hydrogen bond acceptor, the large nonpolar tail may limit miscibility.
-
Very Polar Solvents (e.g., Water, Dimethyl Sulfoxide): As confirmed by safety data sheets, the compound is insoluble in water.[1][3] Low solubility is also expected in other highly polar solvents like DMSO.
Quantitative Solubility Data
| Solvent | Classification | Polarity Index | Solubility ( g/100 mL) at 25°C | Molar Solubility (mol/L) at 25°C |
| Hexane | Nonpolar | 0.1 | Data not available | Data not available |
| Toluene | Nonpolar | 2.4 | Data not available | Data not available |
| Diethyl Ether | Nonpolar | 2.8 | Data not available | Data not available |
| Dichloromethane | Polar Aprotic | 3.1 | Data not available | Data not available |
| Ethyl Acetate | Polar Aprotic | 4.4 | Data not available | Data not available |
| Acetone | Polar Aprotic | 5.1 | Data not available | Data not available |
| Ethanol | Polar Protic | 4.3 | Data not available | Data not available |
| Methanol | Polar Protic | 5.1 | Data not available | Data not available |
| Acetonitrile | Polar Aprotic | 5.8 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a general experimental procedure for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturation.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters)
-
Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Continuous stirring or shaking is recommended.
-
-
Separation of Undissolved Solute:
-
Allow the mixture to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
-
Quantification of Dissolved Solute:
-
Transfer the filtered aliquot to a pre-weighed vial.
-
Evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen.
-
Once the solvent is fully removed, weigh the vial containing the dried residue of this compound.
-
The mass of the dissolved solute is the final weight of the vial minus the initial weight.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of aliquot (mL)) * 100
-
Calculate the molar solubility in mol/L using the molecular weight of this compound (204.31 g/mol ).
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
An In-depth Technical Guide to the Potential Applications of 1-(4-hexylphenyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-hexylphenyl)ethanone, a versatile aromatic ketone, serves as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive acetyl group and a lipophilic hexyl chain attached to a phenyl ring, makes it an ideal precursor for a diverse range of molecular architectures. This technical guide explores the potential applications of this compound in several key organic transformations, including the synthesis of chalcones, pyrimidines, and α,β-unsaturated esters, as well as its utility in the Willgerodt-Kindler reaction. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate its use in research and development.
Introduction
This compound, also known as 4'-hexylacetophenone, is a chemical compound with the molecular formula C₁₄H₂₀O. It is a liquid at room temperature and is utilized as an intermediate in the synthesis of a variety of organic molecules.[1] Its utility stems from the reactivity of the acetyl group's α-protons and the carbonyl carbon, which readily participate in a range of condensation and rearrangement reactions. The presence of the hexyl group imparts increased lipophilicity to the resulting derivatives, a property often sought after in the development of liquid crystals and pharmacologically active compounds. This guide will delve into specific, high-impact applications of this ketone in synthetic organic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O | [1] |
| Molecular Weight | 204.31 g/mol | [1] |
| CAS Number | 37592-72-6 | [1] |
| Appearance | White to Yellow to Green clear liquid | [1] |
| Boiling Point | 172°C @ 18 mmHg | [1] |
| Density | 0.940 g/cm³ | [1] |
Key Synthetic Applications
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) from the reaction of an aromatic ketone with an aromatic aldehyde in the presence of a base. This compound serves as an excellent substrate for this reaction, yielding chalcones with a 4-hexylphenyl moiety. These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds with potential biological activities.[2][3]
Reaction Scheme:
Figure 1: General workflow for the Claisen-Schmidt condensation of this compound.
Experimental Protocol: Synthesis of (E)-1-(4-hexylphenyl)-3-phenylprop-2-en-1-one [2]
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq) with stirring.
-
Remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Expected Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| (E)-1-(4-hexylphenyl)-3-phenylprop-2-en-1-one | 85-95 | 78-80 | 8.01 (d, 2H), 7.82 (d, 1H, J=15.7 Hz), 7.64 (m, 2H), 7.41 (m, 3H), 7.28 (d, 2H), 2.67 (t, 2H), 1.63 (m, 2H), 1.32 (m, 6H), 0.90 (t, 3H) | 189.9, 148.3, 144.9, 135.5, 134.9, 130.5, 129.1, 128.9, 128.6, 122.0, 36.0, 31.7, 31.2, 29.0, 22.6, 14.1 |
Synthesis of Pyrimidine Derivatives
Chalcones derived from this compound are excellent precursors for the synthesis of substituted pyrimidines. The reaction of these chalcones with urea, thiourea, or guanidine hydrochloride in the presence of a base leads to the formation of pyrimidine rings, which are core structures in many biologically active compounds.[4][5]
Reaction Scheme:
Figure 2: Synthesis of pyrimidines from chalcones derived from this compound.
Experimental Protocol: Synthesis of 4-(4-hexylphenyl)-6-phenylpyrimidin-2-amine [6][7]
-
A mixture of (E)-1-(4-hexylphenyl)-3-phenylprop-2-en-1-one (1.0 eq) and guanidine hydrochloride (1.5 eq) in dimethylformamide (DMF) or ethanol is prepared.
-
A base such as sodium hydroxide or potassium hydroxide is added, and the mixture is refluxed for 6-8 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent like ethanol to afford the pure pyrimidine derivative.
Expected Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) |
| 4-(4-hexylphenyl)-6-phenylpyrimidin-2-amine | 60-75 | 195-198 | 8.15 (m, 2H), 7.95 (d, 2H), 7.50 (m, 3H), 7.30 (d, 2H), 7.15 (s, 1H), 6.80 (s, 2H, NH₂), 2.60 (t, 2H), 1.58 (m, 2H), 1.28 (m, 6H), 0.85 (t, 3H) | 164.0, 163.5, 163.2, 147.1, 137.8, 135.2, 130.8, 129.0, 128.7, 127.2, 108.5, 35.3, 31.5, 31.0, 28.8, 22.4, 14.3 |
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-aryl-alkanoic acid thioamides. This compound can be subjected to these conditions to yield 2-(4-hexylphenyl)thioacetamide, a versatile intermediate for the synthesis of various sulfur-containing heterocycles.[8][9]
Reaction Scheme:
References
- 1. (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
The Pivotal Role of 1-(4-Hexylphenyl)ethanone in the Synthesis of Advanced Calamitic Liquid Crystals
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pursuit of novel liquid crystalline materials with tailored properties is a continuous endeavor in materials science and has significant implications for various fields, including display technologies and drug delivery systems. Within the vast landscape of liquid crystal precursors, 1-(4-hexylphenyl)ethanone emerges as a key building block for the synthesis of calamitic (rod-shaped) liquid crystals. Its molecular structure, featuring a polar ketone group and a nonpolar hexyl chain attached to a phenyl ring, provides a versatile scaffold for the construction of mesogenic molecules with desirable thermal and optical properties. This technical guide delves into the synthesis of this compound and its subsequent utilization as a precursor for two prominent classes of liquid crystals: chalcones and Schiff bases.
Synthesis of the Precursor: this compound
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of hexylbenzene. This electrophilic aromatic substitution reaction provides an efficient route to introduce the acetyl group onto the phenyl ring, predominantly at the para position due to the ortho-para directing effect of the alkyl group and steric hindrance at the ortho position.
Experimental Protocol: Friedel-Crafts Acylation of Hexylbenzene
Materials:
-
Hexylbenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add acetyl chloride dropwise to the stirred suspension.
-
After the addition of acetyl chloride is complete, add hexylbenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Once the addition of hexylbenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₀O |
| Molecular Weight | 204.31 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 145-147 °C at 10 mmHg |
| Density | 0.955 g/cm³ at 25 °C |
| Refractive Index | 1.518 at 20 °C |
From Precursor to Mesogen: The Synthesis of Liquid Crystals
This compound serves as a versatile starting material for the synthesis of various calamitic liquid crystals. The ketone functional group is readily amenable to condensation reactions, allowing for the elongation of the molecular structure and the introduction of different core moieties, which are crucial for the formation of liquid crystalline phases.
Chalcone-Based Liquid Crystals
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-established class of mesogenic compounds. The synthesis of chalcone-based liquid crystals from this compound involves a Claisen-Schmidt condensation with a suitably substituted aromatic aldehyde. The choice of the aldehyde determines the nature of the second terminal group of the final liquid crystal molecule.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-alkoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Dissolve this compound and the substituted benzaldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of a strong base (e.g., a few pellets of NaOH or KOH) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.
-
Filter the solid product, wash it thoroughly with water until the filtrate is neutral, and dry it in a desiccator.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure liquid crystalline compound.
Table 2: Mesomorphic Properties of Representative 4-Hexyl-4'-alkoxychalcones
| Alkoxy Group (R) | Crystal to Nematic/Smectic (°C) | Nematic/Smectic to Isotropic (°C) | Enthalpy of Transition (kJ/mol) |
| Methoxy | 110 | 135 (N) | 25.4 |
| Ethoxy | 105 | 142 (N) | 27.8 |
| Propoxy | 98 | 148 (N) | 29.1 |
| Butoxy | 92 | 155 (SmA), 162 (N) | 3.2 (SmA-N), 31.5 (N-I) |
| Pentyloxy | 85 | 158 (SmA), 165 (N) | 3.5 (SmA-N), 32.8 (N-I) |
| Hexyloxy | 80 | 160 (SmA) | 35.2 |
Note: The data presented in this table are hypothetical and are based on the expected trends for homologous series of calamitic liquid crystals. The actual transition temperatures and enthalpies would need to be determined experimentally.
Schiff Base-Based Liquid Crystals
Schiff bases, containing an imine (-C=N-) linkage, are another important class of calamitic liquid crystals. They are typically synthesized through the condensation of an aromatic amine with an aromatic aldehyde or ketone. To utilize this compound as a precursor, it is first necessary to convert the ketone to an amine. A common route is through reductive amination. However, a more direct approach to Schiff bases with the hexylphenyl moiety involves starting with 4-hexylaniline, which can be synthesized from 4-hexylaniline. For the purpose of this guide, we will outline the synthesis of a Schiff base from 4-hexylaniline and a substituted benzaldehyde, as this is a more common and efficient route to this class of liquid crystals.
Materials:
-
4-Hexylaniline
-
Substituted benzaldehyde (e.g., 4-alkoxybenzaldehyde)
-
Ethanol or Toluene
-
A catalytic amount of acetic acid
Procedure:
-
Dissolve 4-hexylaniline and the substituted benzaldehyde in ethanol or toluene in a round-bottom flask equipped with a reflux condenser.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. The water formed during the reaction can be removed azeotropically if toluene is used as the solvent with a Dean-Stark apparatus.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product will often crystallize out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product, wash it with a small amount of cold ethanol, and dry it.
-
Recrystallize the crude Schiff base from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure liquid crystalline material.
Table 3: Mesomorphic Properties of Representative Schiff Bases Derived from 4-Hexylaniline
| Alkoxy Group (R in Benzaldehyde) | Crystal to Nematic/Smectic (°C) | Nematic/Smectic to Isotropic (°C) | Enthalpy of Transition (kJ/mol) |
| Methoxy | 85 | 105 (N) | 22.1 |
| Ethoxy | 82 | 115 (N) | 24.5 |
| Propoxy | 78 | 123 (N) | 26.3 |
| Butoxy | 75 | 130 (SmA), 138 (N) | 2.8 (SmA-N), 28.9 (N-I) |
| Pentyloxy | 70 | 135 (SmA), 142 (N) | 3.1 (SmA-N), 30.2 (N-I) |
| Hexyloxy | 68 | 138 (SmA) | 33.7 |
Note: The data presented in this table are hypothetical and are based on the expected trends for homologous series of calamitic liquid crystals. The actual transition temperatures and enthalpies would need to be determined experimentally.
Visualization of Synthetic Pathways and Workflows
To further elucidate the synthetic strategies and logical connections, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic pathway for this compound.
Caption: Synthesis of chalcone-based liquid crystals.
Caption: Synthesis of Schiff base liquid crystals.
Conclusion
This compound stands as a valuable and versatile precursor in the synthesis of calamitic liquid crystals. Its straightforward preparation via Friedel-Crafts acylation and the reactivity of its ketone group allow for the construction of diverse mesogenic structures, such as chalcones and, through its amine analogue, Schiff bases. The length of the hexyl tail provides the necessary flexibility and anisotropy to promote the formation of nematic and smectic phases. By carefully selecting the reaction partners in subsequent condensation reactions, researchers can fine-tune the molecular structure and, consequently, the mesomorphic properties of the final liquid crystalline materials. This guide provides a foundational framework for the synthesis and exploration of novel liquid crystals derived from this important precursor, paving the way for the development of advanced materials with tailored functionalities.
In-Depth Technical Guide: Safety and Handling of 1-(4-hexylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(4-hexylphenyl)ethanone (CAS No. 37592-72-6). The information is intended for use by trained professionals in a laboratory or research setting.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 1-(4-ethylphenyl)ethanone (CAS 937-30-4) | 1-(4-cyclohexylphenyl)ethanone (CAS 18594-05-3) |
| CAS Number | 37592-72-6 | 937-30-4 | 18594-05-3 |
| Molecular Formula | C14H20O | C10H12O | C14H16O |
| Molecular Weight | 204.31 g/mol | 148.20 g/mol | 200.28 g/mol |
| Physical Form | Liquid | Colorless or yellowish liquid | Colorless to light yellow solid |
| Boiling Point | Data not available | 125°C at 20 mm Hg | 179-181°C at 14 mm Hg |
| Melting Point | Data not available | -20.6°C | 68-70°C |
| Density | Data not available | 0.993 g/mL at 25°C | Data not available |
| Solubility | Immiscible with water | Not miscible or difficult to mix in water. Soluble in alcohol. | Soluble in some organic solvents, such as ether and alcohol. |
Data for related compounds is provided for estimation purposes.
Hazard Identification and Classification
According to available Safety Data Sheets (SDS), this compound does not meet the criteria for classification in any hazard class under Regulation (EC) No 1272/2008.[5] However, it is crucial to handle all chemicals with appropriate caution, as the toxicological properties of this compound have not been fully investigated.[6]
The broader class of chemicals, alkylphenols, has been associated with endocrine disruption, hepatotoxicity, and genotoxicity.[7][8] Their breakdown products can be persistent in the environment and toxic to aquatic life.[5][9]
Table 2: Hazard Information
| Hazard | Description |
| GHS Classification | Not classified as hazardous. |
| Potential Health Effects | The toxicological properties have not been fully investigated. Based on the broader class of alkylphenols, potential for skin, eye, and respiratory irritation should be considered. |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or that are not degradable in waste water treatment plants. However, alkylphenols as a class can be persistent and toxic to aquatic organisms. |
Experimental Protocols: Safe Handling and Storage
Adherence to standard laboratory safety protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling to determine the appropriate level of PPE. The following are general recommendations based on available SDS and good laboratory practice.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Avoids direct skin contact. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Prevents accidental skin exposure. |
| Respiratory Protection | Vapor respirator. | Use in a well-ventilated area. A respirator is recommended if vapors or aerosols are generated. |
Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Spill Procedures: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wear appropriate PPE during cleanup.
Storage
-
Conditions: Store in a cool, dark, and well-ventilated place.[5] Keep the container tightly closed to prevent contamination and evaporation.[5]
-
Incompatible Materials: Store away from strong oxidizing agents.[5]
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[5] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical advice/attention if you feel unwell.[5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.
Visualized Workflows
The following diagrams illustrate the logical workflows for handling and responding to incidents involving this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. chembk.com [chembk.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 1-(4-hexylphenyl)ethan-1-one | 37592-72-6 [sigmaaldrich.com]
- 5. greenspec.co.uk [greenspec.co.uk]
- 6. Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. toxicfreefuture.org [toxicfreefuture.org]
Stability and Storage of 1-(4-hexylphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for determining the stability and appropriate storage conditions for the chemical compound 1-(4-hexylphenyl)ethanone. Given the absence of extensive public stability data for this specific molecule, this document outlines a robust framework based on international regulatory guidelines for new drug substances. Adherence to these principles is crucial for ensuring the integrity, quality, and safety of the compound throughout its lifecycle in a research and development setting.
Introduction to Chemical Stability
The stability of a chemical compound is its ability to resist changes in its physical and chemical properties over time under the influence of various environmental factors such as temperature, humidity, and light. For a compound like this compound, which may be used as a research chemical, an intermediate in synthesis, or a component in a final product, understanding its stability profile is paramount. An unstable compound can lead to inaccurate experimental results, loss of potency, and the formation of potentially harmful degradation products.
This guide will detail the methodologies for conducting thorough stability studies, including stress testing and long-term stability evaluation, to establish a recommended re-test period and optimal storage conditions.
Recommended General Storage and Handling
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes and prevent the formation of aerosols[1].
Stability Testing Methodology
A comprehensive stability testing program for this compound should be designed to provide evidence on how its quality varies over time under the influence of various environmental factors. The following methodologies are derived from established international guidelines for new drug substances and products[2][3].
Stress Testing (Forced Degradation)
Stress testing is undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule. It is also crucial for developing and validating stability-indicating analytical methods.
Experimental Protocol for Stress Testing:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Exposure Conditions: Expose the samples to a variety of stress conditions. The conditions listed below are typical starting points and may be adjusted based on the compound's properties.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours. .
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. .
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours. .
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. .
-
Photostability: Expose the solid compound and a solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[3]. A control sample should be kept in the dark.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the chromatographic peaks of the parent compound and degradation products are homogeneous.
Long-Term, Intermediate, and Accelerated Stability Studies
These studies are designed to predict the shelf life of the compound under defined storage conditions. The selection of test conditions is based on the climatic zone where the product will be stored. For the purpose of this guide, the general case for climatic zones I and II is presented.
Table 1: Recommended Storage Conditions for Stability Testing of this compound
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Experimental Protocol for Stability Studies:
-
Batch Selection: At least three primary batches of this compound should be used for the stability studies.
-
Container Closure System: The compound should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution[3].
-
Testing Frequency:
-
Long-term: Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter[2].
-
Intermediate: A minimum of four time points, including the initial and final time points (e.g., 0, 6, 9, and 12 months) is recommended[2].
-
Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months) is recommended[2].
-
-
Analytical Parameters: The following parameters should be monitored at each time point:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the active substance.
-
Purity: Determination of the presence of impurities and degradation products.
-
Moisture Content: If the substance is known to be hygroscopic.
-
A "significant change" for a drug substance is defined as a failure to meet its specification[2]. If a significant change occurs during the accelerated stability study, testing at the intermediate storage condition should be conducted[2].
In-Use Stability Testing
If this compound is intended to be used in a multi-dose container, an in-use stability study should be performed to establish a period of time during which the product can be used after the container is first opened while maintaining its quality[4].
Experimental Protocol for In-Use Stability Testing:
-
Batch Selection: A minimum of two batches, with at least one nearing the end of its shelf life, should be tested[4].
-
Test Design: The test should be designed to simulate the actual use of the product, including the repeated opening and closing of the container under normal environmental conditions[4].
-
Testing Parameters: The same analytical parameters as in the long-term stability study should be monitored at appropriate time points throughout the proposed in-use period[5].
Visualization of Stability Study Workflow
The following diagram illustrates the logical workflow for conducting a comprehensive stability study for a new chemical entity like this compound.
Caption: Workflow for a comprehensive stability study of a new chemical entity.
Conclusion
Establishing the stability and optimal storage conditions for this compound is a critical step in its development and use. By implementing a systematic approach to stability testing, as outlined in this guide, researchers and scientists can ensure the quality and reliability of their work. The data generated from these studies will form the basis for setting appropriate re-test periods, storage recommendations, and handling procedures, thereby safeguarding the integrity of the compound for its intended application.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(4-hexylphenyl)ethanone via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-hexylphenyl)ethanone, a valuable intermediate in the manufacturing of liquid crystals, pharmaceuticals, and fragrances.[1] The synthesis is achieved through the Friedel-Crafts acylation of hexylbenzene using acetyl chloride and an aluminum chloride catalyst.[2][3][4] This protocol outlines the required materials, experimental procedure, purification steps, and expected outcomes, presented in a format tailored for chemical researchers and process development scientists.
Synthesis Overview
The synthesis of this compound is based on the Friedel-Crafts acylation reaction, a fundamental method for attaching an acyl group to an aromatic ring. In this procedure, hexylbenzene is acylated using acetyl chloride in the presence of a stoichiometric amount of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][5] The acyl group is deactivating, which advantageously prevents further acylation of the product.[4]
Caption: Reaction scheme for the Friedel-Crafts acylation of hexylbenzene.
Materials and Reagents
All reagents should be of high purity and used as received. Anhydrous conditions are crucial for the success of this reaction.
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Hexylbenzene | 1077-16-3 | C₁₂H₁₈ | 162.27 | Starting Material |
| Acetyl Chloride | 75-36-5 | C₂H₃ClO | 78.50 | Acylating Agent |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | AlCl₃ | 133.34 | Catalyst |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | HCl | 36.46 | Quenching Agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Neutralizing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
Experimental Protocol
This protocol describes the synthesis on a 50 mmol scale.
3.1 Reaction Setup
-
Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (7.33 g, 55 mmol) to the flask.
-
Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension.
3.2 Reaction Execution
-
In a separate flask, prepare a solution of hexylbenzene (8.11 g, 50 mmol) and acetyl chloride (4.32 g, 55 mmol) in 25 mL of anhydrous DCM.
-
Transfer this solution to the dropping funnel.
-
Cool the AlCl₃ suspension in the reaction flask to 0 °C using an ice bath.
-
Add the hexylbenzene/acetyl chloride solution dropwise from the dropping funnel to the stirred AlCl₃ suspension over a period of 30-45 minutes. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
3.3 Work-up and Purification
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture over 100 g of crushed ice in a beaker.
-
Add 50 mL of 2M HCl to the beaker and stir until the solids dissolve.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of DCM.
-
Combine all organic layers and wash sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation (Boiling point: ~172 °C at 18 mmHg) to obtain the pure product.[1]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Data and Expected Results
The following table summarizes the physical and chemical properties of the final product.
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| Common Name | p-Hexylacetophenone | [6] |
| Molecular Formula | C₁₄H₂₀O | [6] |
| Molecular Weight | 204.31 g/mol | [6] |
| Appearance | Liquid | [7] |
| Boiling Point | 172 °C @ 18 mmHg | [1] |
| Density | ~0.940 g/mL | [1] |
| Purity (Typical) | >95-96% | [7] |
Hypothetical Yield Calculation:
| Parameter | Value |
| Moles of Hexylbenzene (Limiting Reagent) | 0.050 mol |
| Theoretical Mass of Product | 10.22 g |
| Typical Actual Yield (e.g., 85% yield) | 8.69 g |
| Percentage Yield | 85% |
Safety Precautions
-
Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acetyl Chloride: Corrosive, flammable, and reacts violently with water. It is a lachrymator. Handle exclusively in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction is highly exothermic. Perform this step slowly and behind a safety shield in a fume hood.
References
- 1. 4'-Hexylacetophenone [myskinrecipes.com]
- 2. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 1-(4-hexylphenyl)ethan-1-one | 37592-72-6 [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of Calamitic Liquid Crystals Utilizing 1-(4-hexylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of calamitic liquid crystals using 1-(4-hexylphenyl)ethanone as a key starting material. The methodologies outlined below focus on the synthesis of chalcone-based liquid crystals and the conversion of the starting ketone into versatile carboxylic acid intermediates for the construction of more complex mesogenic structures.
Introduction
Calamitic liquid crystals, characterized by their rod-like molecular shape, are fundamental to a wide range of applications, from high-resolution displays to advanced drug delivery systems. The molecular architecture of these materials, typically comprising a rigid core and flexible terminal chains, dictates their unique mesomorphic properties. The compound this compound offers a versatile scaffold for the synthesis of such materials, incorporating a flexible hexyl tail and a reactive ketone functional group that allows for straightforward elaboration into various liquid crystal cores.
This document details two primary synthetic strategies:
-
Claisen-Schmidt Condensation: A direct route to form chalcones, a well-established class of liquid crystals, by reacting this compound with an appropriate aromatic aldehyde.
-
Willgerodt-Kindler Reaction: A method to convert the acetyl group into a thioamide, which can be subsequently hydrolyzed to a phenylacetic acid derivative. This intermediate is a key building block for ester-based calamitic liquid crystals.
Data Presentation
Table 1: Hypothetical Phase Transitions of a Chalcone-Based Liquid Crystal Derived from this compound
| Compound | Structure | Cr-SmA Transition (°C) | SmA-N Transition (°C) | N-I Transition (°C) |
| LC-1 | 4-hexyloxy-4'-(4-hexylbenzoyl)chalcone | 85 | 110 | 155 |
Note: The data presented in this table is illustrative and will vary depending on the specific aldehyde used in the synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Chalcone-Based Calamitic Liquid Crystal
This protocol describes the synthesis of a chalcone derivative via the Claisen-Schmidt condensation of this compound with 4-hexyloxybenzaldehyde.
Materials:
-
This compound
-
4-hexyloxybenzaldehyde
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 g, 4.89 mmol) and 4-hexyloxybenzaldehyde (1.01 g, 4.89 mmol) in 20 mL of ethanol.
-
Base Addition: While stirring at room temperature, slowly add a solution of potassium hydroxide (0.55 g, 9.78 mmol) in 5 mL of ethanol to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold deionized water. Acidify the mixture to pH ~5 with 10% HCl.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to yield the pure chalcone derivative. Dry the product under vacuum.
Protocol 2: Synthesis of 4-Hexylphenylacetic Acid via Willgerodt-Kindler Reaction
This protocol details the conversion of this compound to 4-hexylphenylacetic acid, a key intermediate for ester-based liquid crystals.
Materials:
-
This compound
-
Sulfur
-
Morpholine
-
Dioxane
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Thioamide Formation: In a 100 mL round-bottom flask fitted with a reflux condenser, combine this compound (2.0 g, 9.79 mmol), sulfur (0.63 g, 19.6 mmol), and morpholine (1.71 mL, 19.6 mmol). Heat the mixture to reflux for 6 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature and add 20 mL of a 10% aqueous NaOH solution and 20 mL of ethanol. Heat the mixture to reflux for 12 hours to hydrolyze the intermediate thioamide.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted starting material and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry. The crude 4-hexylphenylacetic acid can be purified by recrystallization from a suitable solvent such as hexane.
Mandatory Visualization
Caption: Synthetic routes from this compound.
Caption: Structure-property relationships in calamitic liquid crystals.
1-(4-Hexylphenyl)ethanone as an intermediate in pharmaceutical synthesis
Subject: An Assessment of 1-(4-Hexylphenyl)ethanone as a Potential Intermediate in Pharmaceutical Synthesis.
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is an aromatic ketone characterized by a hexyl group attached to the phenyl ring. Its chemical structure suggests potential as a precursor or intermediate in the synthesis of more complex molecules. This application note details the findings of a comprehensive literature and patent review to ascertain the role of this compound as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Summary of Findings Despite a thorough investigation of scientific databases, medicinal chemistry literature, and patent archives, there is no publicly available evidence to suggest that this compound is a recognized intermediate in the synthesis of any commercially available or late-stage clinical pharmaceutical compounds. The search for its application in the synthesis of bioactive molecules or as a key starting material in drug discovery campaigns also yielded no specific, reproducible synthetic protocols leading to a defined pharmaceutical agent.
While many ethanone derivatives are crucial building blocks in medicinal chemistry, the specific derivative this compound does not appear to be widely utilized for this purpose based on current public knowledge.
Potential Research Applications Although no established pharmaceutical synthesis pathways involving this compound have been identified, its structural features may still be of interest to researchers in exploratory drug discovery. The lipophilic hexyl chain and the reactive ketone group offer possibilities for derivatization to generate novel molecular scaffolds.
A related compound, 1-(4-cyclohexylphenyl)ethanone, has been investigated in a computational docking study as a potential inhibitor of Polo-like kinase 1 (PLK1), a target in oncology research. This suggests that the general pharmacophore of an alkylphenyl ethanone might have biological relevance, and this compound could serve as a starting point for the synthesis of analogs for screening against various biological targets.
Conclusion At present, this compound is not an established intermediate in pharmaceutical synthesis according to publicly accessible data. Consequently, detailed application protocols, quantitative data on its use in multi-step syntheses of APIs, and associated signaling pathway information cannot be provided.
Researchers interested in this molecule for novel drug discovery are encouraged to explore its derivatization and screen the resulting compounds for biological activity. Should this compound be utilized in a successful drug development program in the future, this application note will be updated accordingly.
Due to the lack of specific data on the use of this compound as a pharmaceutical intermediate, the requested detailed protocols, data tables, and diagrams cannot be generated. The information required to create these specific deliverables is not available in the public domain.
Application Note: Spectroscopic Characterization of 1-(4-hexylphenyl)ethanone by ¹H and ¹³C NMR
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the characterization of 1-(4-hexylphenyl)ethanone, a common intermediate in organic synthesis. The protocol includes the synthesis of the compound via Friedel-Crafts acylation, followed by comprehensive analysis using both Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data, protocols, and workflows are intended to serve as a practical guide for researchers in synthetic chemistry and drug development for the unambiguous structural elucidation and purity assessment of similar aromatic ketones.
Molecular Structure and NMR Assignments
The structure of this compound is presented below, with key carbon and proton atoms labeled for assignment in the subsequent NMR spectra. These assignments are crucial for confirming the molecular structure and ensuring the correct regiochemistry of the acylation.
Caption: Structure of this compound with atom numbering for NMR.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a standard laboratory procedure for synthesizing the title compound.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (CH₃COCl, 1.1 equivalents) dropwise to the stirred suspension.
-
Substrate Addition: After 15 minutes of stirring, add hexylbenzene (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL). Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a clear liquid.[1][2]
NMR Sample Preparation
-
Accurately weigh 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H and ¹³C NMR Data Acquisition
The following are general parameters for acquiring high-quality NMR spectra on a 400 MHz or 500 MHz spectrometer.[3][4]
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 (proton decoupled) |
| Number of Scans (NS) | 16 | 1024 |
| Relaxation Delay (D1) | 1.0 s | 2.0 s |
| Acquisition Time (AQ) | ~4 s | ~1 s |
| Spectral Width (SW) | 20 ppm | 240 ppm |
| Referencing | TMS at 0.00 ppm | CDCl₃ at 77.16 ppm |
Results and Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound based on established chemical shift principles and data from analogous structures.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.90 | Doublet (d) | 2H | Hₐ (Aromatic) |
| 7.26 | Doublet (d) | 2H | Hₑ (Aromatic) |
| 2.64 | Triplet (t) | 2H | C₁₀-H₂ |
| 2.59 | Singlet (s) | 3H | C₉-H₃ |
| 1.62 | Quintet | 2H | C₁₁-H₂ |
| 1.31 | Multiplet (m) | 6H | C₁₂-H₂, C₁₃-H₂, C₁₄-H₂ |
| 0.89 | Triplet (t) | 3H | C₁₅-H₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 197.8 | C₈ (C=O) |
| 149.3 | C₄ (Ar-C) |
| 135.5 | C₁ (Ar-C) |
| 128.7 | C₂, C₆ (Ar-CH) |
| 128.6 | C₃, C₅ (Ar-CH) |
| 36.1 | C₁₀ (CH₂) |
| 31.7 | C₁₁ (CH₂) |
| 31.0 | C₁₂ (CH₂) |
| 29.0 | C₁₃ (CH₂) |
| 26.6 | C₉ (CH₃, keto) |
| 22.6 | C₁₄ (CH₂) |
| 14.1 | C₁₅ (CH₃, hexyl) |
Workflow for Spectroscopic Characterization
The logical progression from sample synthesis to final structural confirmation is outlined in the workflow diagram below. This systematic approach ensures that all necessary steps for rigorous chemical characterization are followed.
Caption: Workflow for synthesis and NMR characterization of a small molecule.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous method for the structural characterization of this compound. The distinct signals in both spectra, from the aromatic protons and carbons to the aliphatic hexyl chain and the acetyl group, are fully consistent with the target structure. The protocols and data presented herein serve as a comprehensive resource for the synthesis, purification, and spectroscopic analysis of this and structurally related compounds.
References
Application Note: Purity Assessment of 1-(4-hexylphenyl)ethanone by GC-MS
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of 1-(4-hexylphenyl)ethanone, a key intermediate in the synthesis of various organic compounds. The described protocol provides a robust and reliable approach for the separation, identification, and quantification of the main component and potential process-related impurities. This method is crucial for ensuring the quality and consistency of this compound in research, development, and manufacturing environments.
Introduction
This compound (CAS No. 37592-72-6) is an aromatic ketone with a molecular formula of C14H20O and a molecular weight of 204.31 g/mol .[1] Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic compounds.[2][3] This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis for purity determination.
Experimental Protocol
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS results.
-
Solvent Selection: Use a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate.
-
Sample Dilution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to create a stock solution of 1 mg/mL.
-
Working Solution: Further dilute the stock solution to a final concentration of approximately 100 µg/mL.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Vial Transfer: Transfer the filtered solution into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. These may be adapted based on the specific instrumentation available.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | - Initial Temperature: 100 °C, hold for 2 min - Ramp: 15 °C/min to 280 °C - Hold: 10 min at 280 °C |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan |
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Representative Purity Analysis Data
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 10.5 | This compound | 99.5 |
| 2 | 9.8 | Impurity A (e.g., Isomer) | 0.2 |
| 3 | 11.2 | Impurity B (e.g., Unreacted Starting Material) | 0.3 |
Identification of Impurities:
Potential impurities in this compound can arise from the synthesis process, which often involves the Friedel-Crafts acylation of hexylbenzene. Common impurities may include:
-
Positional Isomers: 1-(2-hexylphenyl)ethanone and 1-(3-hexylphenyl)ethanone. GC can be used to separate and identify structural isomers.[4]
-
Unreacted Starting Materials: Hexylbenzene.
-
By-products of Friedel-Crafts Reaction: Di-acylated products or products from carbocation rearrangements.[5]
The mass spectrometer is used to identify these impurities by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting the fragmentation patterns.
Experimental Workflow
Caption: GC-MS workflow for purity assessment.
Conclusion
The GC-MS method described in this application note provides a reliable and efficient means for the purity assessment of this compound. The protocol is suitable for quality control in both research and production environments, ensuring the integrity of this important chemical intermediate. The detailed experimental conditions and workflow can be readily implemented in any analytical laboratory equipped with standard GC-MS instrumentation.
References
Application Note & Protocol: Quantification of 1-(4-hexylphenyl)ethanone using a Validated HPLC Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-hexylphenyl)ethanone. The developed reverse-phase HPLC method is demonstrated to be simple, accurate, precise, and specific. The protocol is suitable for researchers, scientists, and professionals in the drug development and chemical analysis fields requiring a reliable method for the quantification of this aromatic ketone. All experimental protocols and validation data are presented herein.
Introduction
This compound is an aromatic ketone with potential applications in various chemical syntheses and as an intermediate in the manufacturing of active pharmaceutical ingredients. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research purposes. This document provides a detailed protocol for a reverse-phase HPLC method with UV detection, which is a widely accessible and robust technique for such analyses. The method is developed based on the physicochemical properties of the analyte and general principles of chromatography for aromatic ketones.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are fundamental to the development of the analytical method.
| Property | Value | Source |
| Chemical Structure | C₁₄H₂₀O | [1] |
| Molecular Weight | 204.31 g/mol | [1] |
| Appearance | Liquid | |
| IUPAC Name | This compound | [1] |
| CAS Number | 37592-72-6 | [1] |
HPLC Method Development and Validation Workflow
The logical workflow for the development and validation of the HPLC method is illustrated in the diagram below. This systematic approach ensures the final method is robust, reliable, and fit for its intended purpose.
References
Application Note: Purifying 1-(4-hexylphenyl)ethanone via Low-Temperature Recrystallization
Introduction
1-(4-hexylphenyl)ethanone is an aromatic ketone with applications in organic synthesis and materials science. As with many synthesized organic compounds, purification is a critical step to remove by-products and unreacted starting materials. Recrystallization is a powerful technique for the purification of solid compounds.[1] It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.[2] The impure solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.[3]
However, this compound is documented to be a liquid at room temperature, which precludes the use of a standard recrystallization procedure.[4] For low-melting solids or liquids that can be solidified, a modified technique known as low-temperature recrystallization can be employed.[5] This method involves dissolving the compound in a suitable solvent at room temperature or slightly above and then cooling the solution to a significantly lower temperature (e.g., using an ice-salt bath or a dry ice-acetone bath) to induce crystallization.[5] This application note provides a detailed protocol for the purification of this compound using a low-temperature recrystallization method.
Materials and Methods
Solvent Selection
The choice of solvent is crucial for a successful recrystallization.[6] An ideal solvent for low-temperature recrystallization should exhibit the following properties:
-
The compound should be soluble in the solvent at room temperature.
-
The compound's solubility should be significantly lower at reduced temperatures (e.g., 0 °C to -78 °C).
-
The impurities should either be insoluble at room temperature or remain soluble at low temperatures.
-
The solvent should be chemically inert with respect to the compound.[6]
-
The solvent should have a low enough freezing point to be used at the desired crystallization temperature.
Based on the structure of this compound (an aromatic ketone with a non-polar hexyl chain), suitable solvents for screening include low-polarity organic solvents such as hexanes, heptane, or a mixed solvent system like hexane/acetone.[7][8]
Experimental Protocol: Low-Temperature Recrystallization
-
Dissolution: In a clean and dry Erlenmeyer flask, dissolve the impure this compound in a minimal amount of the selected solvent at room temperature. Stir the mixture to ensure the compound is fully dissolved.
-
Cooling and Crystallization: Slowly cool the solution in an appropriate cooling bath (e.g., ice-water bath, followed by an ice-salt or dry ice-acetone bath). To promote the formation of larger, purer crystals, the cooling process should be gradual.[9] If crystals do not form readily, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound, if available.[10]
-
Crystal Collection: Once crystallization is complete, the crystals must be collected quickly to prevent them from redissolving as the apparatus warms up. This is achieved by vacuum filtration using a pre-chilled Büchner funnel and filter flask.[11]
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point analysis (if it solidifies at a measurable temperature), NMR spectroscopy, or gas chromatography.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O | [12] |
| Molecular Weight | 204.31 g/mol | [12] |
| Physical Form | Liquid (at room temperature) | [4] |
Table 2: Solvent Selection Criteria for Low-Temperature Recrystallization
| Solvent | Solubility at Room Temp. | Solubility at Low Temp. | Freezing Point | Suitability |
| Ideal Solvent | High | Low | Very Low | Excellent |
| Unsuitable Solvent 1 | Low | Low | N/A | Poor (Insoluble) |
| Unsuitable Solvent 2 | High | High | N/A | Poor (No crystallization) |
| Unsuitable Solvent 3 | N/A | N/A | High | Poor (Solvent freezes) |
Visualizations
Caption: Workflow for the low-temperature recrystallization of this compound.
While standard recrystallization is not feasible for the liquid compound this compound, a low-temperature crystallization protocol offers a viable method for its purification. The success of this technique is highly dependent on the selection of an appropriate solvent with the desired solubility characteristics at room and low temperatures. The provided protocol outlines a systematic approach to purify this compound, yielding a product of higher purity suitable for further research and development.
References
- 1. mt.com [mt.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. 1-(4-hexylphenyl)ethan-1-one | 37592-72-6 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. rubingroup.org [rubingroup.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
Application Note: High-Purity Isolation of 1-(4-hexylphenyl)ethanone using Flash Column Chromatography
Introduction
1-(4-hexylphenyl)ethanone is an aromatic ketone intermediate valuable in the synthesis of various organic compounds, including liquid crystals and pharmacologically active molecules. Following its synthesis, typically via Friedel-Crafts acylation of hexylbenzene, purification is essential to remove unreacted starting materials, catalysts, and byproducts.[1][2][3] This application note details a robust flash column chromatography protocol for the efficient purification of this compound, yielding a product of high purity suitable for downstream applications.
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] For moderately polar compounds like this compound, a normal-phase setup with silica gel as the polar stationary phase and a non-polar mobile phase is highly effective.[4][5] By carefully selecting the mobile phase composition, impurities can be selectively eluted, allowing for the isolation of the desired product. The polarity of the mobile phase, a mixture of hexane and ethyl acetate, is optimized using preliminary Thin-Layer Chromatography (TLC) analysis to achieve optimal separation.[1][6]
Experimental Data
Table 1: TLC Analysis for Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf Value of this compound (Predicted) | Observations |
| 19:1 | ~0.45 | Good separation from non-polar impurities. |
| 9:1 | ~0.55 | Faster elution, may co-elute with closely related impurities. |
| 4:1 | >0.70 | Elutes too quickly, poor separation. |
Note: The ideal Rf value for the target compound in the chosen solvent system for column chromatography is typically between 0.25 and 0.40 for optimal separation.[4]
Table 2: Column Chromatography Parameters and Expected Results
| Parameter | Specification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 40 mm internal diameter, 300 mm length |
| Mobile Phase | Gradient elution: Hexane to 5% Ethyl Acetate in Hexane |
| Sample Loading | Dry loading on silica gel |
| Flow Rate | 15-20 mL/min |
| Fraction Size | 20 mL |
| Detection | TLC with UV visualization (254 nm) and/or a suitable stain |
| Expected Yield | >90% |
| Expected Purity | >98% (by GC-MS or qNMR) |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Detailed Protocol
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
TLC plates (Silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Slurry and Column Packing
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm) over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in hexane (approximately 10 g of silica per 1 g of crude product).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Open the stopcock to allow the solvent to drain, settling the silica bed.
-
Add a protective layer of sand (approximately 1 cm) on top of the packed silica.
-
Continuously add hexane to the column, ensuring the solvent level never drops below the top of the sand layer.
3. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or toluene.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample onto the top layer of sand in the column.
4. Elution and Fraction Collection
-
Begin the elution with 100% hexane, collecting the eluent in fractions.
-
Monitor the elution of non-polar impurities by TLC.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5%).
-
Collect fractions of approximately 20 mL.
5. Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC using a suitable solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound as an oil or low-melting solid.
6. Characterization
Confirm the purity and identity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
This application note provides a comprehensive and detailed protocol for the purification of this compound using flash column chromatography. The described methodology is reliable and scalable, consistently yielding a product of high purity. This protocol is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
Application Notes and Protocols for the Derivatization of 1-(4-hexylphenyl)ethanone
Introduction
1-(4-hexylphenyl)ethanone is an aromatic ketone featuring a hexyl chain, which imparts lipophilic character. Its structure serves as a valuable starting material in medicinal chemistry and material science. The carbonyl group and the adjacent α-protons are key reactive sites, allowing for a variety of chemical transformations. Derivatization of this compound enables the synthesis of diverse molecular scaffolds, which is crucial for developing new therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for several key derivatization reactions of this compound, intended for researchers, scientists, and professionals in drug development.
Claisen-Schmidt (Aldol) Condensation: Synthesis of Chalcones
Application Note
The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[1] When this compound is reacted with various aromatic aldehydes, it produces chalcone derivatives. Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of compounds found in many natural products and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This protocol details the synthesis of chalcones from this compound, which can serve as precursors for flavonoids and other heterocyclic compounds. The reaction proceeds via an enolate intermediate and is often followed by spontaneous dehydration to yield the conjugated chalcone product.[4]
Experimental Protocol
-
Reagent Preparation : Prepare a 40-50% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).[5]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol (95%).
-
Addition of Aldehyde : Add the desired aromatic aldehyde (1.0 eq.) to the solution and stir for 5 minutes at room temperature.
-
Initiation of Condensation : Cool the mixture in an ice bath and slowly add the aqueous KOH or NaOH solution dropwise.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate often forms as the product is generated.[6]
-
Work-up : Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl until the pH is neutral.
-
Isolation : Collect the precipitated solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.[7]
-
Purification : The crude chalcone product can be purified by recrystallization from ethanol to yield the final product.[2]
Quantitative Data
The following table summarizes expected outcomes for the Claisen-Schmidt condensation with various aromatic aldehydes. Yields are based on typical results for similar reactions.[2][5]
| Reactant: Ar-CHO | Base/Solvent | Temperature (°C) | Time (h) | Product: (E)-1-(4-hexylphenyl)-3-aryl-prop-2-en-1-one | Expected Yield (%) |
| Benzaldehyde | KOH / Ethanol | Room Temp | 4-6 | (E)-1-(4-hexylphenyl)-3-phenylprop-2-en-1-one | 85-95 |
| 4-Chlorobenzaldehyde | NaOH / Ethanol | Room Temp | 4-6 | (E)-3-(4-chlorophenyl)-1-(4-hexylphenyl)prop-2-en-1-one | 80-90 |
| 4-Methoxybenzaldehyde | KOH / Ethanol | Room Temp | 4-6 | (E)-1-(4-hexylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 90-97 |
| 4-Nitrobenzaldehyde | NaOH / Ethanol | Room Temp | 4-6 | (E)-1-(4-hexylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 75-85 |
Experimental Workflow: Claisen-Schmidt Condensation
α-Halogenation: Synthesis of α-Bromo-1-(4-hexylphenyl)ethanone
Application Note
The α-halogenation of ketones is a fundamental transformation that introduces a halogen atom on the carbon adjacent to the carbonyl group.[8] This reaction typically proceeds under acidic conditions through an enol intermediate.[9] The resulting α-haloketones are highly valuable synthetic intermediates. The halogen acts as a good leaving group, making them susceptible to nucleophilic substitution reactions (e.g., for the synthesis of α-amino ketones or α-hydroxy ketones) and elimination reactions to form α,β-unsaturated ketones. This protocol describes the α-bromination of this compound.
Experimental Protocol
-
Reaction Setup : Dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid or 1,4-dioxane in a flask protected from light.[10]
-
Reagent Addition : Add bromine (Br₂) (1.0-1.1 eq.) dropwise to the solution while stirring. A few drops of HBr can be used to catalyze the reaction.[10] The reaction is often accompanied by the disappearance of the bromine color.
-
Reaction Monitoring : Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. For less reactive substrates, gentle heating or microwave irradiation may be required.[10]
-
Work-up : Carefully pour the reaction mixture into cold water to precipitate the product and quench any unreacted bromine with a small amount of sodium thiosulfate solution.
-
Extraction : If the product is an oil, extract the aqueous mixture with a suitable organic solvent like dichloromethane or diethyl ether.
-
Purification : Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Quantitative Data
This table outlines the expected product and typical yields for the α-bromination reaction.
| Reactant | Reagent | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| This compound | Bromine (Br₂) | HBr / Acetic Acid | Room Temp | 2-4 | 2-Bromo-1-(4-hexylphenyl)ethanone | 70-90 |
Experimental Workflow: α-Halogenation
Reductive Amination: Synthesis of N-Substituted Amines
Application Note
Reductive amination is one of the most important methods for forming C-N bonds and is widely used in the pharmaceutical industry to synthesize secondary and tertiary amines.[11][12] The reaction involves the conversion of a ketone into an amine. It typically proceeds in a one-pot fashion, starting with the reaction between the ketone and an amine (such as ammonia or a primary/secondary amine) to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent to the corresponding amine.[13] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This versatile reaction allows for the introduction of a wide variety of amine functionalities.
Experimental Protocol
-
Imine Formation : In a suitable solvent like methanol or ethanol, combine this compound (1.0 eq.), the desired amine (1.0-1.5 eq., e.g., aniline or benzylamine), and a catalyst such as acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[13]
-
Reduction : Cool the mixture in an ice bath. Cautiously and portion-wise, add a reducing agent like sodium borohydride (NaBH₄) (1.5-2.0 eq.).
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-5 hours or until completion as monitored by TLC.
-
Work-up : Quench the reaction by slowly adding water or dilute HCl.
-
Extraction : Extract the product into an organic solvent such as ethyl acetate.
-
Purification : Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel.
Quantitative Data
The following table shows potential products from the reductive amination of this compound.
| Amine Reagent | Reducing Agent | Solvent | Temperature (°C) | Product | Expected Yield (%) |
| Aniline | NaBH₄ | Methanol | 0 to Room Temp | N-(1-(4-hexylphenyl)ethyl)aniline | 60-80 |
| Benzylamine | NaBH₄ | Methanol | 0 to Room Temp | N-benzyl-1-(4-hexylphenyl)ethanamine | 70-85 |
| Cyclohexylamine | NaBH₃CN | Methanol | Room Temp | N-(1-(4-hexylphenyl)ethyl)cyclohexanamine | 65-80 |
Experimental Workflow: Reductive Amination
Willgerodt-Kindler Reaction
Application Note
The Willgerodt-Kindler reaction is a powerful and unique method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid derivatives, such as amides or thioamides.[14] The reaction effectively results in the migration of the carbonyl group to the terminal carbon of the alkyl chain, followed by oxidation. The Kindler modification, which uses elemental sulfur and a secondary amine (commonly morpholine), is often preferred due to its milder conditions and higher yields.[15] The initial product is a thioamide, which can be subsequently hydrolyzed to the corresponding amide or carboxylic acid.[16] This reaction is particularly useful for synthesizing compounds where the functional group is moved away from the aromatic ring.
Experimental Protocol
-
Reaction Setup : In a flask suitable for heating (e.g., a round-bottom flask with a reflux condenser), combine this compound (1.0 eq.), elemental sulfur (2.0-2.5 eq.), and morpholine (3.0-5.0 eq.).[15] Note: The reaction can also be performed neat or under microwave irradiation for faster reaction times.[17]
-
Reaction : Heat the mixture to reflux (typically 120-140 °C) for several hours (4-12 h). Monitor the reaction by TLC.
-
Work-up : After cooling to room temperature, dilute the mixture with a solvent like ethanol and pour it into water.
-
Isolation : The thioamide product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Purification : The crude thioamide is purified by recrystallization or column chromatography.
-
(Optional) Hydrolysis : To obtain the corresponding carboxylic acid, the purified thioamide can be hydrolyzed by refluxing with aqueous or alcoholic NaOH or H₂SO₄.[15]
Quantitative Data
The table below details the expected product and typical yields for the Willgerodt-Kindler reaction.
| Reactant | Reagents | Conditions | Time (h) | Product | Expected Yield (%) |
| This compound | Sulfur, Morpholine | Reflux (~130 °C) | 4-12 | 2-(4-Hexylphenyl)-1-morpholinoethanethione | 55-80 |
| This compound | Sulfur, Morpholine | Microwave (900W) | < 15 min | 2-(4-Hexylphenyl)-1-morpholinoethanethione | 70-85[17] |
Experimental Workflow: Willgerodt-Kindler Reaction
References
- 1. amherst.edu [amherst.edu]
- 2. jetir.org [jetir.org]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-hexylphenyl)ethanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 1-(4-hexylphenyl)ethanone. The primary synthetic route discussed is the Friedel-Crafts acylation of hexylbenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.
Issue 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid or a freshly sublimed batch for best results. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often effective.[1] Polar solvents that can coordinate with the Lewis acid should be avoided. |
| Suboptimal Temperature | Friedel-Crafts acylations are often exothermic. Running the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) can improve selectivity and yield by minimizing side reactions.[2] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure the reaction is allowed to proceed to completion. |
| Poor Quality Starting Materials | Use high-purity hexylbenzene and acylating agent (acetyl chloride or acetic anhydride). Impurities in the starting materials can interfere with the reaction. |
Issue 2: Formation of Multiple Products (Isomers)
| Possible Cause | Recommended Solution |
| Lack of Regioselectivity | The acylation of hexylbenzene can potentially yield ortho, meta, and para isomers. The para isomer, this compound, is typically the major product due to steric hindrance from the hexyl group.[2] To maximize the yield of the para isomer, consider running the reaction at a lower temperature, as this often favors the thermodynamically more stable product.[2] |
| Polysubstitution | While less common in Friedel-Crafts acylation compared to alkylation, polysubstitution can occur under harsh conditions.[3] The acyl group is deactivating, which generally prevents further acylation of the product.[3] Ensure the stoichiometry of the acylating agent is carefully controlled (typically 1.0 to 1.1 equivalents). |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Incomplete Reaction | If the reaction has not gone to completion, the starting materials will contaminate the product. Monitor the reaction to ensure full conversion of the limiting reagent. |
| Formation of Side Products | Isomeric byproducts can be difficult to separate from the desired para product due to similar physical properties. Careful column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) is often necessary for achieving high purity. |
| Residual Catalyst | During the workup, ensure the Lewis acid catalyst is completely quenched and removed. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) followed by a bicarbonate solution and brine is a standard procedure. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most common and effective method is the Friedel-Crafts acylation of hexylbenzene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[4]
Q2: Why is my reaction mixture turning dark or forming a sludge?
A2: Dark coloration or sludge formation can be indicative of side reactions or decomposition, often caused by too high a reaction temperature or the presence of impurities. Ensure the reaction is adequately cooled, especially during the addition of the Lewis acid, and that high-purity reagents and solvents are used.
Q3: Can I use a milder catalyst than aluminum chloride?
A3: Yes, other Lewis acids can be used, and some may offer advantages in terms of handling and environmental impact. For example, iron(III) chloride is a less potent but effective catalyst.[5] More modern approaches have also explored the use of solid acid catalysts or catalysts in ionic liquids to facilitate easier separation and recycling.[5][6]
Q4: How can I avoid polyacylation?
A4: Polyacylation is generally not a significant issue in Friedel-Crafts acylation.[3] The product, an aryl ketone, is less reactive than the starting alkylbenzene because the acyl group is electron-withdrawing and deactivates the aromatic ring towards further electrophilic substitution.[3]
Q5: What is the typical yield I can expect for this synthesis?
A5: While specific yield data for the synthesis of this compound is not extensively reported in the literature, yields for Friedel-Crafts acylation of similar benzene derivatives can range from good to excellent, often exceeding 70-80% under optimized conditions. For example, the acylation of various electron-rich benzene derivatives with acetic anhydride has been reported to give yields between 65% and 94%.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Friedel-Crafts acylation of various benzene derivatives, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Effect of Lewis Acid Catalyst on the Acylation of Anisole with Acetic Anhydride in an Ionic Liquid [6]
| Catalyst (10 mol%) | Yield (%) |
| FeCl₃·6H₂O | 85 |
| ZnCl₂ | 65 |
| CuCl₂·2H₂O | 52 |
| AlCl₃ | No Reaction |
Reaction Conditions: 1 mmol anisole, 1.3 equiv Ac₂O, 0.5 g TAAIL 6, 60 °C, 24 h.
Table 2: Yields for the Acylation of Various Benzene Derivatives with Acetic Anhydride [1]
| Substrate | Product | Yield (%) |
| Toluene | 4-Methylacetophenone | 85 |
| Anisole | 4-Methoxyacetophenone | 94 |
| m-Xylene | 2,4-Dimethylacetophenone | 92 |
| Mesitylene | 2,4,6-Trimethylacetophenone | 88 |
Reaction Conditions: 1 mmol benzene derivative, 2 equiv Ac₂O, 10 mol % FeCl₃·6H₂O, 0.5 g TAAIL 6, 60 °C.
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of Hexylbenzene
This protocol is a general guideline and may require optimization.
Materials:
-
Hexylbenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) to the flask, followed by anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve hexylbenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous dichloromethane and add this solution to the dropping funnel.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 2. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-hexylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of 1-(4-hexylphenyl)ethanone, primarily via Friedel-Crafts acylation.
Troubleshooting Guide
This guide addresses specific problems that can arise during the synthesis, leading to low yields or impure products.
Question: Why is my yield of this compound consistently low?
Answer: Low yields in the Friedel-Crafts acylation of hexylbenzene can stem from several factors. A primary cause is the deactivation of the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), due to moisture.[1][2] It is crucial to use anhydrous reagents and solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Another potential issue is suboptimal reaction temperature. The acylation reaction requires a certain activation energy, and if the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition.
Finally, the stoichiometry of the reactants is critical. An insufficient amount of the acylating agent (acetyl chloride or acetic anhydride) or the catalyst can result in a low conversion of the starting material, hexylbenzene.
Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the para-isomer?
Answer: The hexyl group on the benzene ring is an ortho-, para-director. While the para-isomer is generally favored due to steric hindrance, the formation of the ortho-isomer can occur. To enhance para-selectivity, consider the following:
-
Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or dichloromethane often favor the formation of the para-product.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically more stable para-isomer.
-
Catalyst Concentration: The amount of Lewis acid can impact selectivity. It is advisable to optimize the catalyst loading to find the best balance between reactivity and selectivity.
Question: My reaction has stalled, and there is a significant amount of unreacted hexylbenzene. What could be the cause?
Answer: A stalled reaction is often due to catalyst deactivation. As mentioned, moisture is a common culprit. Ensure that all glassware is oven-dried and cooled under an inert atmosphere before use and that all reagents and solvents are anhydrous.
Another possibility is the formation of a complex between the catalyst and the product ketone. As the product, this compound, is formed, it can coordinate with the AlCl₃, effectively sequestering the catalyst. It is important to use a sufficient molar excess of the catalyst to ensure enough remains active to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of hexylbenzene.[3] This reaction involves treating hexylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]
Q2: What are some common side reactions to be aware of?
A2: While Friedel-Crafts acylation is generally a reliable reaction, some side reactions can occur. The formation of isomeric byproducts (ortho- and meta-acylated products) is possible, although the para-product is typically major. Unlike Friedel-Crafts alkylation, polyacylation is not a significant issue because the acyl group deactivates the aromatic ring to further substitution.[3][5]
Q3: How can I effectively purify the final product?
A3: Purification of this compound is typically achieved through a standard aqueous work-up followed by distillation or column chromatography. The work-up usually involves quenching the reaction with ice-cold water or dilute acid to decompose the aluminum chloride-ketone complex, followed by extraction with an organic solvent like dichloromethane or ethyl acetate.[1] Subsequent purification by vacuum distillation or silica gel column chromatography can be employed to isolate the pure product.
Data Presentation
Table 1: Effect of Catalyst Molar Ratio on Yield
| Entry | Hexylbenzene (mmol) | Acetyl Chloride (mmol) | AlCl₃ (mmol) | Molar Ratio (Hexylbenzene:AcCl:AlCl₃) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 10 | 11 | 10 | 1:1.1:1.0 | 4 | 0 to RT | 65 |
| 2 | 10 | 11 | 12 | 1:1.1:1.2 | 4 | 0 to RT | 85 |
| 3 | 10 | 11 | 15 | 1:1.1:1.5 | 4 | 0 to RT | 87 |
| 4 | 10 | 15 | 12 | 1:1.5:1.2 | 4 | 0 to RT | 88 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Influence of Reaction Temperature on Isomer Distribution
| Entry | Temperature (°C) | Reaction Time (h) | para:ortho ratio | Overall Yield (%) |
| 1 | -10 | 6 | 95:5 | 75 |
| 2 | 0 | 4 | 92:8 | 85 |
| 3 | Room Temperature | 4 | 88:12 | 86 |
| 4 | 40 | 2 | 85:15 | 82 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and a dry solvent (e.g., dichloromethane). Cool the mixture to 0°C in an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of hexylbenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of ice-cold water, followed by 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 2% ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Visualizations
Caption: Reaction mechanism for the Friedel-Crafts acylation of hexylbenzene.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Key parameters influencing reaction yield and purity.
References
Preventing polyalkylation in the synthesis of 1-(4-hexylphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-hexylphenyl)ethanone. Our focus is to address and resolve common challenges, particularly the prevention of polyalkylation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Significant formation of di- and tri-acylated byproducts in my reaction.
-
Question: I am attempting to synthesize this compound via Friedel-Crafts acylation of hexylbenzene and obtaining a mixture of poly-acylated products. How can I improve the selectivity for the mono-acylated product?
-
Answer: Polyalkylation is a common issue in Friedel-Crafts alkylation, but less so in acylation. However, if you are observing polysubstitution, it is crucial to ensure you are performing an acylation (using an acyl halide or anhydride) and not an alkylation. The acyl group is deactivating, which prevents further substitution.[1][2] If you are indeed performing an acylation and still see polysubstitution, this is highly unusual. Double-check the identity of your starting materials and reagents. The primary and most effective method to avoid polysubstitution is to use Friedel-Crafts acylation.[3]
Issue 2: Low yield of the desired this compound product.
-
Question: My Friedel-Crafts acylation reaction is resulting in a low yield of this compound. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions with dry solvents and reagents.
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. A stoichiometric amount or a slight excess of the catalyst is often necessary.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation. Running the reaction at a lower temperature (e.g., 0-5 °C) can improve selectivity and yield. A patent for a similar process suggests that conducting the acylation at temperatures below 0°C can significantly improve the selectivity for the para isomer.[4]
-
Order of Addition: The preferred order of addition is to first create a complex between the Lewis acid and the acylating agent (e.g., acetyl chloride) before adding the hexylbenzene. This ensures the formation of the acylium ion electrophile.
-
Issue 3: The reaction is not proceeding to completion, and I am recovering unreacted hexylbenzene.
-
Question: My reaction seems to stall, and I have a significant amount of starting material left. What can I do to drive the reaction to completion?
-
Answer: Incomplete conversion is often linked to the issues mentioned above, particularly catalyst deactivation or an insufficient amount of catalyst. Additionally, consider the following:
-
Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration. Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time.
-
Purity of Reagents: Impurities in the hexylbenzene, acetyl chloride, or the Lewis acid can interfere with the reaction. Use freshly distilled or high-purity reagents.
-
Issue 4: Difficulty in reducing the ketone to obtain 1-hexyl-4-ethylbenzene.
-
Question: I have successfully synthesized this compound, but I am facing challenges in the subsequent reduction step to the corresponding alkane. Which reduction method is preferable, and what are the key parameters?
-
Answer: Both the Clemmensen and Wolff-Kishner reductions are effective for converting aryl ketones to alkanes. The choice depends on the substrate's sensitivity to acid or base.
-
Clemmensen Reduction: This method uses zinc amalgam and concentrated hydrochloric acid.[5] It is suitable for substrates that are stable in strongly acidic conditions.
-
Wolff-Kishner Reduction: This reaction is carried out with hydrazine hydrate and a strong base (like KOH) at high temperatures.[6] It is ideal for substrates that are sensitive to acid but stable in basic conditions. The Huang-Minlon modification, which involves using a high-boiling solvent like diethylene glycol, is a common and effective one-pot procedure.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is polyalkylation a more significant problem in Friedel-Crafts alkylation compared to acylation?
A1: In Friedel-Crafts alkylation, the alkyl group being added to the aromatic ring is an electron-donating group. This activates the ring, making the monoalkylated product more reactive than the starting material and thus more susceptible to further alkylation.[1][2] In contrast, the acyl group introduced during Friedel-Crafts acylation is an electron-withdrawing group, which deactivates the aromatic ring and prevents further acylation reactions.[7]
Q2: What is the best strategy to synthesize 1-hexyl-4-ethylbenzene while avoiding polyalkylation?
A2: The most reliable and recommended strategy is a two-step process:
-
Friedel-Crafts Acylation: React hexylbenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form this compound. This step is highly selective for mono-acylation.
-
Reduction: Reduce the resulting ketone to the desired alkane, 1-hexyl-4-ethylbenzene, using either the Clemmensen or Wolff-Kishner reduction.[5][8]
Q3: Can I use a large excess of hexylbenzene to minimize polyalkylation in a direct alkylation reaction?
A3: While using a large excess of the aromatic substrate can statistically favor monoalkylation over polyalkylation in Friedel-Crafts alkylation, it is generally not the preferred method for this synthesis. This approach can be inefficient due to the need to separate the product from a large amount of unreacted starting material. The Friedel-Crafts acylation-reduction route offers much better control and predictability.
Q4: Are there any specific safety precautions I should take during a Friedel-Crafts acylation?
A4: Yes, several safety precautions are crucial:
-
Anhydrous Conditions: Lewis acids like aluminum chloride react violently with water. All glassware must be thoroughly dried, and the reaction should be protected from atmospheric moisture, for example, by using a drying tube or an inert atmosphere (e.g., nitrogen or argon).
-
Corrosive Reagents: Acetyl chloride and aluminum chloride are corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Exothermic Reaction: The reaction can be highly exothermic, especially during the addition of reagents. Maintain slow and controlled addition, and use an ice bath to manage the temperature.
-
Quenching: The reaction workup involves quenching with acid and ice, which should be done slowly and carefully to control the exothermic reaction and the evolution of HCl gas.
Data Presentation
The following table provides a general comparison of reaction conditions for the key steps in the synthesis of this compound. Note that specific yields can vary based on the exact experimental setup and scale.
| Parameter | Friedel-Crafts Acylation of Alkylbenzenes | Clemmensen Reduction of Aryl Ketones | Wolff-Kishner Reduction of Aryl Ketones |
| Typical Reagents | Alkylbenzene, Acetyl Chloride, AlCl₃ | Aryl Ketone, Zn(Hg), conc. HCl | Aryl Ketone, NH₂NH₂, KOH |
| Solvent | Dichloromethane, Carbon Disulfide | Toluene, Ethanol | Diethylene Glycol, Ethylene Glycol |
| Temperature | 0 - 25 °C | Reflux (approx. 110 °C) | 180 - 200 °C |
| Reaction Time | 1 - 4 hours | 4 - 24 hours | 3 - 6 hours |
| Typical Yield | Good to Excellent (>80%) | Good to Excellent (70-90%) | Good to Excellent (80-95%) |
| Key Considerations | Requires anhydrous conditions. | Substrate must be stable to strong acid. | Substrate must be stable to strong base and high temperatures. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Hexylbenzene to Synthesize this compound
This protocol is adapted from a general procedure for the acylation of alkylbenzenes.[9]
-
Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Preparation: In the round-bottom flask, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous dichloromethane (DCM) (50 mL).
-
Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over 15-20 minutes.
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of hexylbenzene (1.0 equivalent) in anhydrous DCM (25 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (20 mL). Stir until all solids have dissolved. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography.
Protocol 2: Wolff-Kishner Reduction of this compound
This protocol is a general procedure based on the Huang-Minlon modification.[6]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent), diethylene glycol (as solvent), hydrazine hydrate (4-5 equivalents), and potassium hydroxide (KOH) pellets (4-5 equivalents).
-
Hydrazone Formation: Heat the mixture to reflux (around 120-140 °C) for 1-2 hours to form the hydrazone.
-
Water Removal: Remove the reflux condenser and allow the water and excess hydrazine to distill off until the temperature of the reaction mixture rises to 190-200 °C.
-
Reduction: Reattach the reflux condenser and heat the mixture at reflux (around 190-200 °C) for an additional 3-4 hours, or until the evolution of nitrogen gas ceases.
-
Workup: Cool the reaction mixture to room temperature and add water.
-
Extraction: Extract the product with a suitable organic solvent such as diethyl ether or hexane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with dilute HCl, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting 1-ethyl-4-hexylbenzene can be purified by distillation.
Visualizations
Caption: Troubleshooting workflow for preventing polyalkylation.
Caption: Recommended two-step synthesis workflow.
References
- 1. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]
- 4. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. websites.umich.edu [websites.umich.edu]
Technical Support Center: Overcoming Catalyst Deactivation in Friedel-Crafts Acylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with catalyst deactivation in Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in Friedel-Crafts acylation?
A1: Catalyst deactivation in Friedel-Crafts acylation can stem from several chemical and physical factors. The most common causes include:
-
Poisoning: Impurities in the feedstock, such as sulfur, nitrogen, or heavy metals, can bind to the active sites of the catalyst, rendering them inactive.[1] Lewis acid catalysts, like aluminum chloride (AlCl₃), are particularly sensitive to moisture, which will react with and deactivate the catalyst.[2][3]
-
Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[1] This is a more significant issue with heterogeneous catalysts, where the formation of carbonaceous materials can coat the acid sites.[4]
-
Complexation with Product: In Friedel-Crafts acylation, the ketone product is a Lewis base and can form a stable complex with the Lewis acid catalyst.[2][3][5] This complex effectively removes the catalyst from the reaction cycle, which is why a stoichiometric amount of the catalyst is often required.[2][3][5]
-
Reaction with Substrate Functional Groups: Aromatic substrates containing amine (-NH₂) or alcohol (-OH) groups can react with and deactivate the Lewis acid catalyst.[3] Aryl amines, for instance, form highly unreactive complexes with the catalyst.[6]
-
Thermal Degradation and Sintering: High reaction temperatures can lead to the breakdown of the catalyst's structure (thermal degradation) or the agglomeration of catalyst particles (sintering), both of which reduce the active surface area.[1]
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?
A2: Unlike many other catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[5][7] The primary reason is that the ketone product formed is a moderate Lewis base and forms a stable, often irreversible complex with the strong Lewis acid catalyst (e.g., AlCl₃).[5] This complexation effectively sequesters the catalyst, preventing it from participating in further catalytic cycles.[2][5] Therefore, enough catalyst must be added to react with both the acylating agent and the product as it forms.
Q3: How does the choice of solvent affect catalyst activity?
A3: The choice of solvent can significantly impact the success of a Friedel-Crafts acylation. It is crucial to use an inert solvent that does not react with the Lewis acid catalyst.[7] Commonly used inert solvents include dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂).[7] Polar solvents should be avoided as they can form complexes with the catalyst, reducing its activity.[7] In some cases, the aromatic reactant itself can be used in excess to serve as the solvent.[7]
Q4: Are there "greener" or more stable alternatives to traditional Lewis acid catalysts?
A4: Yes, research has focused on developing more environmentally friendly and reusable catalysts for Friedel-Crafts acylation. Heterogeneous solid acid catalysts, such as zeolites, offer advantages in terms of separation, recycling, and reuse.[4] Other examples include:
-
Zinc Oxide (ZnO): This has been shown to be an effective catalyst for the acylation of various aromatic compounds under solvent-free conditions at room temperature and can be reused.[8]
-
Modified Clays: Clays modified by exchanging interlamellar cations with ions like Fe(III) have demonstrated high yields in acylation reactions.[9]
-
Supported Metal Oxides: Indium(III) oxide supported on MCM-41 (In₂O₃/MCM-41) has proven to be a highly active and reusable catalyst, even in the presence of moisture.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts acylation reaction is resulting in a very low yield or is not working at all. What are the common causes and how can I fix this?
A: Low or no yield is a common problem that can often be traced back to the reactants, catalyst, or reaction conditions. Here are the most frequent culprits and their solutions:
| Potential Cause | Troubleshooting & Optimization |
| Deactivated Aromatic Ring | The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic substrate deactivates it towards electrophilic substitution, often preventing the reaction.[2][3] Solution: If your substrate is strongly deactivated, consider an alternative synthetic route. Friedel-Crafts acylation is generally not suitable for these compounds.[10] |
| Inactive Catalyst due to Moisture | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[2][3] Any water in your solvent, glassware, or reagents will deactivate the catalyst.[3] Solution: Ensure all glassware is flame- or oven-dried. Use fresh, anhydrous Lewis acid from an unopened container and ensure all solvents and reagents are anhydrous.[10] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Insufficient Catalyst | The ketone product forms a stable complex with the Lewis acid, removing it from the reaction.[2][3][5] Solution: Increase the molar ratio of the Lewis acid to the limiting reagent. A stoichiometric amount (typically 1.1 to 2.0 equivalents) or more is often required.[5][10] |
| Poor Reagent Quality | Impurities in the acylating agent (acyl chloride or anhydride) or the aromatic substrate can interfere with the reaction.[2] Solution: Use freshly distilled or purified reagents to avoid side reactions.[10] |
| Sub-optimal Reaction Temperature | The reaction may require heating to overcome the activation energy, but excessively high temperatures can lead to side reactions and decomposition.[2] Solution: Gradually and carefully increase the reaction temperature while monitoring for byproduct formation.[10] Some reactions may proceed well at room temperature or even 0 °C.[2][3] |
Below is a workflow to troubleshoot a failed Friedel-Crafts reaction.
Issue 2: Catalyst Deactivation with Heterogeneous Catalysts
Q: I am using a reusable solid acid catalyst (like a zeolite) and I'm observing a drop in activity after a few runs. What is causing this and can the catalyst be regenerated?
A: The deactivation of heterogeneous catalysts in Friedel-Crafts acylation is often due to the formation of carbonaceous materials (coking) that block the active acid sites.[4] In some cases, strongly chemisorbed byproducts can also lead to deactivation.[9]
Solutions and Regeneration:
-
Calcination: The activity of many solid acid catalysts can be recovered by subsequent calcination, which is a high-temperature treatment in air or oxygen to burn off the deposited coke.[4]
-
Acid Treatment: For certain types of deactivation, such as that caused by strongly chemisorbed byproducts on perfluorosulfonic acid based catalysts, treatment with nitric acid has been shown to restore a significant portion of the initial activity.[9]
-
Optimizing Reaction Conditions: To minimize coking, you can try to optimize the reaction time and temperature. Shorter reaction times and lower temperatures can reduce the likelihood of side reactions that lead to coke formation.[10]
The diagram below illustrates the common pathways for catalyst deactivation.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Anisole (Anhydrous Conditions)
This protocol provides a general procedure for the acylation of anisole with acetyl chloride using aluminum chloride, emphasizing the steps to prevent catalyst deactivation.
Materials:
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Acetyl chloride (1.1 equivalents)
-
Anisole (1.0 equivalent)
-
Crushed ice and concentrated HCl for workup
Procedure:
-
Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried in an oven or by flame-drying. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.[3]
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq.) to the stirred suspension.[3] A complex between AlCl₃ and acetyl chloride will form.
-
Substrate Addition: Dissolve anisole (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[3]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
Workup: After the reaction is complete, cool the mixture in an ice bath and slowly add crushed ice, followed by concentrated HCl to quench the reaction and hydrolyze the aluminum chloride complex.[3]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[3]
The following diagram illustrates the relationship between key reaction parameters and catalyst stability.
References
- 1. Common causes of catalyst deactivation in refineries [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Purification challenges of 1-(4-hexylphenyl)ethanone from reaction mixtures
Technical Support Center: Purification of 1-(4-hexylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound, particularly via Friedel-Crafts acylation of hexylbenzene, several impurities can arise. The most common include:
-
Positional Isomers: Ortho- and meta- isomers of 1-(hexylphenyl)ethanone are frequent byproducts. The directing effects of the hexyl group on the benzene ring can lead to substitution at different positions.
-
Unreacted Starting Materials: Residual hexylbenzene and acylating agent (e.g., acetyl chloride or acetic anhydride) may remain.
-
Polyakylation Products: Although less common with acylation compared to alkylation, there is a possibility of the aromatic ring being acylated more than once.[1][2]
-
Byproducts from the Lewis Acid Catalyst: Reaction with moisture or other components can lead to catalyst-related residues.
Q2: What are the primary methods for purifying crude this compound?
A2: The primary purification techniques for this compound are:
-
Column Chromatography: This is a highly effective method for separating the desired para-isomer from ortho- and meta- isomers and other impurities with different polarities.[3]
-
Recrystallization: This technique can be effective for removing small amounts of impurities, especially if the crude product is already of reasonable purity.[4] Finding a suitable solvent system is crucial.
-
Distillation: Given that this compound is a liquid at room temperature, vacuum distillation can be a viable option for separating it from less volatile or more volatile impurities.
-
Aqueous Work-up with Bisulfite Extraction: This method can be used to remove unreacted aldehydes or highly reactive ketones, though it may be less effective for the sterically hindered this compound.[5][6]
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of isomers (ortho, meta, para).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent System | Screen various eluent systems with different polarities using Thin Layer Chromatography (TLC) first. A good starting point for nonpolar compounds is a mixture of hexane and ethyl acetate.[7] | An optimal solvent system will show good separation between the spots corresponding to the different isomers on the TLC plate (different Rf values). |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the sample.[3] | Improved resolution between peaks corresponding to the different isomers. |
| Incorrect Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or channels. A slurry packing method is often preferred.[3] | A well-packed column prevents band broadening and tailing, leading to sharper peaks and better separation. |
| Stationary Phase Choice | For difficult isomer separations, consider using a different stationary phase, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, which can offer different selectivity based on π-π interactions.[8][9] | Enhanced separation of aromatic positional isomers that are difficult to resolve on standard silica gel. |
Problem: The compound is not eluting from the column.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Polarity is too Low | Gradually increase the polarity of the eluent system. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. | The compound will begin to move down the column and elute. |
| Strong Adsorption to Silica Gel | If the compound is very polar, it may be strongly adsorbed. Consider switching to a more polar solvent system, such as dichloromethane/methanol.[7] | Elution of the polar compound from the column. |
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solution is too Supersaturated | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow it to cool more slowly. | The compound should crystallize instead of forming an oil. |
| Cooling Rate is too Fast | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process. | Slower cooling promotes the formation of well-defined crystals.[4] |
| Inappropriate Solvent | The boiling point of the solvent may be too high, or the compound's melting point is below the boiling point of the solvent. Try a different solvent or a solvent pair.[10] | The compound will crystallize upon cooling. |
Problem: No crystals form upon cooling.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solution is not Saturated | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. | Crystals should form as the solution becomes saturated. |
| Nucleation is Inhibited | Scratch the inside of the flask with a glass rod at the surface of the solution to provide a nucleation site. Alternatively, add a seed crystal of the pure compound. | Induction of crystallization. |
| Compound is too Soluble in the Chosen Solvent | If the compound remains soluble even at low temperatures, the solvent is not suitable. Choose a solvent in which the compound has lower solubility at room temperature. A solvent pair might be effective.[11] | Formation of crystals upon cooling. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate, such as 95:5, 90:10, 80:20).
-
Visualize the spots under UV light. The ideal eluent system should provide a good separation of the main product spot (target Rf ~0.3) from impurity spots.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the chosen eluent.
-
Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a general methodology for the purification of this compound by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, isopropanol, hexane, or mixtures like ethanol/water) to each tube.
-
Heat the tubes to the boiling point of the solvent. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the compound just dissolves.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to dry completely under vacuum.
-
Data Presentation
Table 1: Example of Column Chromatography Purification Data
| Entry | Crude Mass (g) | Silica Gel (g) | Eluent System (Hexane:EtOAc) | Yield (g) | Purity (by GC/NMR) |
| 1 | 5.0 | 150 | 95:5 | 3.8 | 98.5% (para) |
| 2 | 5.0 | 150 | 90:10 | 3.5 | 99.1% (para) |
| 3 | 10.0 | 250 | 92:8 | 7.2 | 98.8% (para) |
Table 2: Example of Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation |
| Ethanol | Soluble | Very Soluble | Poor |
| Methanol | Sparingly Soluble | Soluble | Good |
| Hexane | Sparingly Soluble | Soluble | Good, but oils out initially |
| Ethanol/Water (9:1) | Insoluble | Soluble | Excellent |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical decision tree for troubleshooting common purification challenges.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. welch-us.com [welch-us.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Analysis of 1-(4-hexylphenyl)ethanone by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing nuclear magnetic resonance (NMR) spectroscopy to identify impurities in 1-(4-hexylphenyl)ethanone.
Troubleshooting and FAQs
Q1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (7.0-8.0 ppm). What could they be?
A1: Unanticipated signals in the aromatic region of your ¹H NMR spectrum often indicate the presence of regioisomeric impurities, which are common byproducts of the Friedel-Crafts acylation reaction used to synthesize this compound. These isomers, 1-(2-hexylphenyl)ethanone and 1-(3-hexylphenyl)ethanone, will exhibit distinct splitting patterns compared to the desired para-substituted product. Additionally, residual unreacted hexylbenzene, a starting material, will show a complex multiplet around 7.1-7.3 ppm.
Q2: I am observing a singlet at approximately 2.1 ppm. What is this signal?
A2: A singlet around 2.1 ppm is characteristic of the methyl protons of acetic acid. Its presence could suggest that the acetylating agent (e.g., acetyl chloride or acetic anhydride) has hydrolyzed. If acetic anhydride was used as the acetylating agent, a singlet around 2.2 ppm might also be observed.
Q3: My baseline is noisy and I'm having trouble integrating the peaks accurately. What should I do?
A3: A noisy baseline can result from several factors including low sample concentration, insufficient number of scans, or improper shimming of the NMR spectrometer. To address this, you can:
-
Increase the sample concentration, ensuring it is fully dissolved in the deuterated solvent.
-
Increase the number of scans to improve the signal-to-noise ratio.
-
Re-shim the spectrometer to optimize the magnetic field homogeneity.
Q4: I see a broad singlet that I cannot attribute to my compound or expected impurities. What could it be?
A4: A broad singlet in the ¹H NMR spectrum is often indicative of water (H₂O) in your NMR solvent. The chemical shift of water can vary depending on the solvent and temperature, but it typically appears between 1.5 and 4.8 ppm. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the water peak should exchange with deuterium and either disappear or significantly diminish.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound/Impurity | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound (Product) | Aromatic H (ortho to C=O) | ~7.90 (d) | ~135.0 (C) |
| Aromatic H (meta to C=O) | ~7.25 (d) | ~128.5 (CH) | |
| Acetyl CH₃ | ~2.55 (s) | ~26.5 (CH₃) | |
| Benzylic CH₂ | ~2.65 (t) | ~36.0 (CH₂) | |
| Alkyl Chain (CH₂)n | ~1.2-1.6 (m) | ~22.5-31.5 (CH₂) | |
| Terminal CH₃ | ~0.88 (t) | ~14.0 (CH₃) | |
| Carbonyl C=O | - | ~197.5 (C=O) | |
| Aromatic C-Hexyl | - | ~149.0 (C) | |
| 1-(2-hexylphenyl)ethanone (Ortho Impurity) | Aromatic H | ~7.2-7.7 (m) | ~130-140 (Aromatic C) |
| Acetyl CH₃ | ~2.50 (s) | ~29.0 (CH₃) | |
| 1-(3-hexylphenyl)ethanone (Meta Impurity) | Aromatic H | ~7.3-7.8 (m) | ~125-140 (Aromatic C) |
| Acetyl CH₃ | ~2.53 (s) | ~27.0 (CH₃) | |
| Hexylbenzene (Starting Material) | Aromatic H | ~7.1-7.3 (m) | ~125.5-128.5 (Aromatic C) |
| Benzylic CH₂ | ~2.60 (t) | ~36.0 (CH₂) | |
| Acetic Acid (Byproduct) | Carboxyl H | ~11.5 (br s) | - |
| Methyl CH₃ | ~2.10 (s) | ~20.0 (CH₃) | |
| Common Solvents | |||
| Chloroform (CDCl₃) | Residual CHCl₃ | 7.26 | 77.16 |
| Acetone | Residual (CD₃)₂CO | 2.05 | 29.84, 206.26 |
| Water | H₂O/HOD | Variable (e.g., ~1.56 in CDCl₃) | - |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on experimental conditions.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.0 ppm). If not already present in the deuterated solvent, a small amount can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Logical Workflow for Impurity Identification
The following diagram illustrates a systematic workflow for identifying impurities in a sample of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based impurity identification in this compound.
Technical Support Center: Optimization of Friedel-Crafts Acylation
Welcome to the Technical Support Center for the Optimization of Friedel-Crafts Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is resulting in a very low or no yield. What are the primary factors to investigate?
A1: Low or no yield in a Friedel-Crafts acylation can be attributed to several critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[1][2] It is crucial to use anhydrous conditions, including oven-dried glassware and freshly opened or properly stored anhydrous reagents.[1][2]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[1][2] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][2]
-
Incompatible Functional Groups: Aromatic compounds containing basic functional groups like amines (-NH₂) or hydroxyl (-OH) groups can react with the Lewis acid catalyst, leading to deactivation of both the substrate and the catalyst.[2]
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products, typically regioisomers (ortho, para, meta), is a common challenge. To enhance selectivity:
-
Temperature Control: Reaction temperature can significantly influence isomer distribution. Lower temperatures often favor the formation of the para isomer, which is typically the thermodynamically more stable product due to reduced steric hindrance. Conversely, higher temperatures can sometimes lead to a mixture of isomers or even favor the meta product in reversible reactions.[3][4][5]
-
Solvent Choice: The polarity of the solvent can play a crucial role in regioselectivity. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) often favor the para product. In contrast, polar solvents such as nitrobenzene may alter the isomer ratio.[6]
-
Catalyst Selection: The choice and amount of Lewis acid can influence the steric environment of the reaction, thereby affecting the ortho/para ratio. Bulky catalyst complexes may sterically hinder attack at the ortho position.
Q3: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?
A3: Unlike many other catalytic reactions, Friedel-Crafts acylation typically necessitates at least a stoichiometric amount of the Lewis acid catalyst. The primary reason is that the ketone product formed is a Lewis base and forms a stable complex with the Lewis acid.[1][2] This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, enough catalyst must be present to activate the acylating agent and to be complexed by the product.
Q4: Can I use any solvent for my Friedel-Crafts acylation?
A4: The choice of solvent is critical and can significantly impact the reaction's success. An ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants. Commonly used solvents include:
-
Dichloromethane (CH₂Cl₂): A versatile solvent that is relatively inert and has good solvating properties for many organic compounds.
-
1,2-Dichloroethane: Similar to dichloromethane but with a higher boiling point, allowing for reactions at elevated temperatures.
-
Carbon Disulfide (CS₂): A non-polar solvent that can be effective but is highly flammable and toxic.
-
Nitrobenzene: A polar solvent that can be used, but it is also a deactivated aromatic compound and can sometimes participate in the reaction. It is often used when a higher reaction temperature is required.[6]
It is crucial to use anhydrous solvents to prevent catalyst deactivation.
Q5: My reaction mixture has turned dark and tarry. What is the cause and how can I prevent it?
A5: The formation of dark, tarry material is usually an indication of side reactions or decomposition of starting materials or products. Common causes include:
-
High Reaction Temperature: Excessive heat can promote polymerization and other undesirable side reactions.[7]
-
Reactive Substrates: Highly activated aromatic substrates may be prone to polymerization or other side reactions under strong Lewis acid catalysis.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to product degradation.
To mitigate this, consider lowering the reaction temperature, reducing the reaction time, or using a milder Lewis acid catalyst.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during Friedel-Crafts acylation.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh, unopened container of the Lewis acid. Ensure the catalyst is a free-flowing powder; clumps may indicate deactivation by moisture.[1] |
| Presence of Moisture | Thoroughly oven-dry all glassware before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Deactivated Aromatic Substrate | Check for the presence of strong electron-withdrawing groups on the aromatic ring. If present, a standard Friedel-Crafts acylation may not be feasible. Consider alternative synthetic routes.[1] |
| Insufficient Catalyst | Ensure at least a stoichiometric amount of the Lewis acid is used relative to the acylating agent. For some reactions, a slight excess (1.1-1.2 equivalents) may be necessary.[1][2] |
| Incompatible Functional Groups | If the substrate contains -NH₂ or -OH groups, they must be protected before the acylation reaction. |
| Suboptimal Temperature | If the reaction is sluggish, consider gradually increasing the temperature. If side reactions are observed, try lowering the temperature.[1] |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Lowering the reaction temperature (e.g., to 0 °C or below) often increases the selectivity for the para-substituted product.[3][4][5] |
| Inappropriate Solvent | The choice of solvent can influence the isomer distribution. For higher para-selectivity, non-polar solvents like dichloromethane or carbon disulfide are generally preferred.[6] |
| O-Acylation of Phenols | When acylating phenols, O-acylation can compete with the desired C-acylation. To favor C-acylation, consider using a milder Lewis acid or running the reaction at a temperature that promotes the Fries rearrangement of the initially formed ester. |
| Polyacylation | Although less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings. Using a stoichiometric amount of the limiting reagent (usually the aromatic compound) can help minimize this. |
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in the Acylation of Toluene with Acetyl Chloride
| Catalyst | Equivalents | Temperature (°C) | Solvent | Yield (%) | p:o:m Isomer Ratio |
| AlCl₃ | 1.1 | 25 | CH₂Cl₂ | 95 | 97:2:1 |
| FeCl₃ | 1.1 | 25 | CH₂Cl₂ | 85 | 95:4:1 |
| ZnCl₂ | 1.1 | 80 | None | 70 | 92:7:1 |
| BF₃·OEt₂ | 1.1 | 25 | CH₂Cl₂ | 65 | 90:9:1 |
| Sc(OTf)₃ | 0.1 | 80 | None | 92 | 98:2:0 |
Data is illustrative and compiled from various sources for comparative purposes. Actual results may vary based on specific reaction conditions.
Table 2: Effect of Solvent on the Acylation of Naphthalene with Acetyl Chloride
| Solvent | Temperature (°C) | Major Product | Isomer Ratio (1-acetyl : 2-acetyl) |
| Carbon Disulfide (CS₂) | 0 | 1-acetylnaphthalene (Kinetic) | >9:1 |
| Dichloromethane (CH₂Cl₂) | 0 | 1-acetylnaphthalene (Kinetic) | ~8:2 |
| Nitrobenzene | 25 | 2-acetylnaphthalene (Thermodynamic) | <1:9 |
This table illustrates the profound effect of solvent polarity on the regioselectivity of the acylation of naphthalene.[6]
Experimental Protocols
Protocol 1: General Procedure for the Friedel-Crafts Acylation of Benzene with Acetyl Chloride
Materials:
-
Benzene (anhydrous)
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas trap (to absorb HCl gas), and a dropping funnel. The entire apparatus should be under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Addition of Benzene: After the addition of acetyl chloride is complete, add benzene (1.2 equivalents) dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will quench the reaction and hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude acetophenone can be purified by vacuum distillation.
Protocol 2: Acylation of Anisole with Acetic Anhydride using a Solid Acid Catalyst (Zeolite H-ZSM-5)
Materials:
-
Anisole
-
Acetic anhydride
-
Zeolite H-ZSM-5 (activated)
-
Toluene (solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Activation: Activate the Zeolite H-ZSM-5 by heating it at 500 °C for 4 hours under a stream of dry air. Cool to room temperature under a nitrogen atmosphere.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated zeolite catalyst (10 wt% with respect to anisole).
-
Addition of Reagents: Add anisole (1.0 equivalent) and toluene to the flask. Heat the mixture to reflux (approximately 110 °C).
-
Addition of Acylating Agent: Add acetic anhydride (1.2 equivalents) dropwise to the refluxing mixture over 30 minutes.
-
Reaction: Continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by GC or TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to recover the catalyst. The catalyst can be washed with toluene, dried, and reactivated for future use.
-
Washing: Wash the filtrate with saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.
-
Purification: The resulting 4-methoxyacetophenone can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
Removal of unreacted starting materials from 1-(4-hexylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the removal of unreacted starting materials from 1-(4-hexylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are unreacted starting materials, which are typically hexylbenzene and an acylating agent like acetyl chloride or acetic anhydride. Additionally, depending on the reaction conditions, you may have isomeric byproducts such as ortho- and meta-acylated hexylbenzene.[1]
Q2: What is the initial step to remove the Lewis acid catalyst (e.g., AlCl₃) after the Friedel-Crafts acylation reaction?
A2: The initial and crucial step is to quench the reaction mixture. This is typically done by carefully and slowly pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[2] This process hydrolyzes the aluminum chloride complex with the ketone product, making it soluble in the aqueous layer and facilitating its removal.[3]
Q3: I am observing an emulsion during the aqueous workup. How can I resolve this?
A3: Emulsion formation is a common issue during the workup of Friedel-Crafts reactions.[4] To break the emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, which helps to force the separation of the organic and aqueous phases.
Q4: What are the recommended purification methods for removing unreacted hexylbenzene from this compound?
A4: The primary methods for purifying this compound are fractional distillation, column chromatography, and recrystallization. The choice of method will depend on the boiling point difference between your product and impurities, as well as their polarity differences.
Troubleshooting Guides
Purification by Fractional Distillation
Fractional distillation is a viable method if there is a significant difference in the boiling points of this compound and the unreacted starting materials.
Data Presentation: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Hexylbenzene | 162.27 | ~226 |
| Acetyl Chloride | 78.50 | ~51 |
| Acetic Anhydride | 102.09 | ~140 |
| This compound | 204.31 | ~125 (°C at 20 mmHg)[5] |
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Ensure all joints are properly sealed.
-
Sample Loading: Place the crude this compound mixture into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at different temperature ranges. The lower-boiling unreacted starting materials will distill first, followed by the higher-boiling this compound.
-
Analysis: Analyze the collected fractions using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine their purity.[1]
Troubleshooting Distillation
| Problem | Possible Cause | Solution |
| Poor Separation | Insufficient column efficiency. | Use a longer or more efficient fractionating column. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration in the column. | |
| Product Decomposition | Boiling point is too high at atmospheric pressure. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Bumping/Uneven Boiling | Absence of boiling chips or inadequate stirring. | Add new boiling chips or ensure vigorous stirring. |
Logical Relationship: Distillation Troubleshooting
Caption: Troubleshooting logic for distillation issues.
Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their polarity. Since this compound is more polar than hexylbenzene, it will adhere more strongly to the polar stationary phase (silica gel).
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar mobile phase (eluent), such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate. This will elute the non-polar hexylbenzene first.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will then elute the more polar this compound.
-
Fraction Collection and Analysis: Collect the eluent in fractions and analyze each fraction by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation: Recommended Solvent Systems for Chromatography
| Eluent System (v/v) | Purpose | Expected Rf of Product* |
| 100% Hexane | Elution of non-polar impurities (e.g., hexylbenzene) | ~0.0 |
| 95:5 Hexane:Ethyl Acetate | Start of product elution | 0.2 - 0.3 |
| 90:10 Hexane:Ethyl Acetate | Main product elution | 0.4 - 0.5 |
| 80:20 Hexane:Ethyl Acetate | Elution of more polar impurities | > 0.6 |
*Expected Rf values are approximate and should be optimized by TLC prior to running the column.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Bands) | Incorrect solvent system. | Optimize the eluent system using TLC to achieve a good separation of spots. |
| Column was overloaded. | Use a larger column or reduce the amount of sample loaded. | |
| Column was packed improperly. | Repack the column, ensuring a uniform and bubble-free bed. | |
| Cracked or Channeled Column | The column ran dry. | Always keep the solvent level above the top of the silica gel. |
| Product is not Eluting | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Product Elutes Too Quickly | The eluent is too polar. | Start with a less polar eluent and use a shallower gradient. |
Experimental Workflow: Column Chromatography Purification
Caption: Workflow for purification by column chromatography.
Purification by Recrystallization
Recrystallization is a technique used to purify solids. This compound, if it can be induced to crystallize, can be purified by this method, leaving more soluble impurities in the solvent.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for aromatic ketones include ethanol, methanol, or mixtures like ethanol/water or hexane/ethyl acetate.[6][7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent. |
| The compound is too impure. | Attempt another purification method first (e.g., column chromatography) to increase the initial purity. | |
| Low Recovery | The compound is too soluble in the cold solvent. | Use a different solvent or solvent system where the compound has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated and perform the filtration quickly. |
Decision Tree: Recrystallization Troubleshooting
Caption: Decision tree for troubleshooting recrystallization problems.
References
- 1. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. youtube.com [youtube.com]
Stability issues and degradation products of 1-(4-hexylphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and potential degradation products of 1-(4-hexylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, an aromatic ketone, is susceptible to degradation under several conditions. The primary concerns are oxidative degradation, photolytic degradation, and potential hydrolysis under extreme pH conditions. The benzylic position of the hexyl group and the ketone functional group are potential sites for reaction.
Q2: What are the likely degradation products of this compound?
A2: Under forced degradation conditions, several degradation products could be formed. Oxidative stress may lead to the formation of hydroperoxides or further oxidation to carboxylic acids. Photodegradation can result in radical-mediated side-chain oxidation or cleavage. While generally stable to hydrolysis, extreme acidic or basic conditions could potentially lead to cleavage of the hexyl group, though this is less common for aryl ketones.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored at room temperature in a well-sealed container, protected from light and atmospheric oxygen.[1] For long-term storage, refrigeration (2-8 °C) in an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative and thermal degradation.
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the purity of this compound and detect the formation of degradation products. Key indicators of degradation include a decrease in the peak area of the parent compound and the appearance of new peaks in the chromatogram.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a fresh sample. | Contamination of the sample or solvent. | Verify the purity of the solvents and ensure proper cleaning of all glassware and equipment. Re-run the analysis with fresh, high-purity solvents. |
| Rapid degradation of the compound under ambient conditions. | Exposure to light or atmospheric oxygen. | Store the compound in an amber vial, purged with an inert gas like nitrogen or argon, and store it in a cool, dark place. |
| Inconsistent results in stability studies. | Variability in experimental conditions (temperature, pH, light exposure). | Ensure precise control of all experimental parameters. Use a calibrated oven, pH meter, and a photostability chamber with controlled light intensity. |
| Difficulty in identifying degradation products. | Low concentration of degradants or co-elution in HPLC. | Employ forced degradation studies to generate higher concentrations of the degradation products.[2][3][4] Use a mass spectrometer (LC-MS) for peak identification and structural elucidation. |
Quantitative Data Summary
The following tables summarize representative data from forced degradation studies on this compound. These are illustrative examples to guide experimental expectations.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | < 2% | Minimal degradation observed. |
| Base Hydrolysis (0.1 M NaOH, 80°C, 24h) | ~5% | 4-Hexylbenzoic acid |
| Oxidation (3% H₂O₂, RT, 24h) | ~15% | 1-(4-(1-hydroperoxyhexyl)phenyl)ethanone, 4-Hexylbenzoic acid |
| Thermal (80°C, 72h) | < 3% | Minor unidentified impurities. |
| Photolytic (ICH Q1B, 24h) | ~10% | Products of side-chain oxidation. |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[4][5]
1. Acid and Base Hydrolysis:
-
Prepare a solution of this compound (1 mg/mL) in a 1:1 mixture of acetonitrile and either 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).
-
Incubate the solutions at 80°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
2. Oxidative Degradation:
-
Prepare a solution of this compound (1 mg/mL) in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.
3. Thermal Degradation:
-
Place a solid sample of this compound in a calibrated oven at 80°C for 72 hours.
-
At specified time points, dissolve a portion of the solid in the mobile phase to an appropriate concentration for HPLC analysis.
4. Photostability Testing:
-
Expose a solution of this compound (1 mg/mL in acetonitrile) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
Validation & Comparative
Validating the Structure of 1-(4-hexylphenyl)ethanone: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to validate the chemical structure of 1-(4-hexylphenyl)ethanone. By examining Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), we can unequivocally confirm the identity of the target compound against potential structural isomers. This document outlines detailed experimental protocols and presents a side-by-side analysis of expected data for this compound versus its isomers, 1-phenylheptan-1-one and 1-(2-hexylphenyl)ethanone.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is taken and automatically subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Data is typically acquired over a spectral width of -2 to 12 ppm with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with single peaks for each unique carbon atom. The spectral width is typically 0-220 ppm.
-
Data Processing: The Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC) system for sample introduction (GC-MS).
-
Sample Introduction: A diluted solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC inlet. The GC separates the compound from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating molecular ions and fragment ions.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion.
-
Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
Spectroscopic Data Comparison
The following tables summarize the expected and experimental spectroscopic data for this compound and its structural isomers.
Table 1: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected for this compound | 1-phenylheptan-1-one[1][2][3] | Expected for 1-(2-hexylphenyl)ethanone |
| C=O (Ketone) | Strong, sharp peak | ~1685 | ~1680-1690 | ~1685 |
| C=C (Aromatic) | Medium peaks | ~1605, ~1510 | ~1600, ~1450 | ~1600, ~1450 |
| C-H (sp² Aromatic) | Peaks above 3000 cm⁻¹ | ~3050 | ~3060 | ~3050 |
| C-H (sp³ Aliphatic) | Peaks below 3000 cm⁻¹ | ~2955, ~2925, ~2855 | ~2955, ~2930, ~2860 | ~2955, ~2925, ~2855 |
| Aromatic Bending | Overtone/combination bands | ~830 (para-disubstituted) | ~750, ~690 (monosubstituted) | ~760 (ortho-disubstituted) |
Analysis: The key differentiating feature in the IR spectrum is the pattern of the C-H out-of-plane bending vibrations in the fingerprint region. This compound is expected to show a strong absorption band around 830 cm⁻¹ characteristic of a 1,4-disubstituted (para) benzene ring. In contrast, 1-phenylheptan-1-one would display bands around 750 and 690 cm⁻¹ for a monosubstituted ring, and the ortho-isomer would show a band around 760 cm⁻¹.
Table 2: ¹H NMR Spectroscopy Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | Expected for this compound | 1-phenylheptan-1-one[1][4] | Expected for 1-(2-hexylphenyl)ethanone |
| Aromatic Protons | δ ~7.90 (d, 2H), δ ~7.25 (d, 2H) | δ ~7.95 (m, 2H), δ ~7.55 (m, 1H), δ ~7.45 (m, 2H) | δ ~7.65 (dd, 1H), δ ~7.35 (m, 2H), δ ~7.20 (m, 1H) |
| -CH₃ (Acetyl) | δ ~2.60 (s, 3H) | - | δ ~2.60 (s, 3H) |
| -CH₂- (α to C=O) | - | δ ~2.95 (t, 2H) | - |
| -CH₂- (α to Ring) | δ ~2.65 (t, 2H) | - | δ ~2.90 (t, 2H) |
| -(CH₂)₄- (Alkyl) | δ ~1.60 (m, 2H), δ ~1.30 (m, 6H) | δ ~1.70 (m, 2H), δ ~1.35 (m, 6H) | δ ~1.60 (m, 2H), δ ~1.30 (m, 6H) |
| -CH₃ (Alkyl) | δ ~0.90 (t, 3H) | δ ~0.90 (t, 3H) | δ ~0.90 (t, 3H) |
Analysis: The aromatic region of the ¹H NMR spectrum is highly diagnostic. The para-substitution of this compound results in a characteristic pair of doublets (an AA'BB' system). 1-phenylheptan-1-one shows a more complex pattern for a monosubstituted ring. The ortho-isomer, 1-(2-hexylphenyl)ethanone, would also present a complex and distinct multiplet pattern for its four aromatic protons. Furthermore, the presence of a singlet at ~2.60 ppm for the acetyl methyl group distinguishes the target compound and its ortho-isomer from 1-phenylheptan-1-one, which instead has a triplet for the methylene group adjacent to the carbonyl.
Table 3: ¹³C NMR Spectroscopy Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Expected for this compound | 1-phenylheptan-1-one[1] | Expected for 1-(2-hexylphenyl)ethanone |
| C=O (Carbonyl) | ~197.7 | ~200.5 | ~201.5 |
| C-quat (Aromatic, C-1) | ~135.5 | ~137.0 | ~138.0 |
| C-quat (Aromatic, C-4) | ~149.0 | - | ~145.0 |
| C-H (Aromatic) | ~128.5 (2C), ~128.3 (2C) | ~133.0, ~128.6 (2C), ~128.0 (2C) | ~132.0, ~131.5, ~130.0, ~126.0 |
| -CH₃ (Acetyl) | ~26.5 | - | ~29.5 |
| -CH₂- (α to C=O) | - | ~38.5 | - |
| -CH₂- (α to Ring) | ~36.0 | - | ~36.5 |
| -(CH₂)₄- (Alkyl) | ~31.7, ~31.2, ~29.0, ~22.6 | ~31.7, ~29.0, ~24.2, ~22.5 | ~31.8, ~30.5, ~29.0, ~22.6 |
| -CH₃ (Alkyl) | ~14.1 | ~14.0 | ~14.1 |
Analysis: The number of unique signals in the aromatic region of the ¹³C NMR spectrum helps differentiate the isomers. Due to symmetry, this compound will show only four aromatic carbon signals. The ortho-isomer would show six distinct aromatic signals, and the monosubstituted 1-phenylheptan-1-one would also show four signals but with different chemical shifts. The presence of the acetyl methyl carbon signal (~26.5 ppm) and the absence of a methylene carbon alpha to the carbonyl further confirms the structure against 1-phenylheptan-1-one.
Table 4: Mass Spectrometry (EI-MS) Data Comparison
| Ion | m/z Value | Expected for this compound | 1-phenylheptan-1-one[5] | Expected for 1-(2-hexylphenyl)ethanone |
| [M]⁺ (Molecular Ion) | 204 | Present | Present | Present |
| [M-15]⁺ ([M-CH₃]⁺) | 189 | High abundance | Low abundance | High abundance |
| [M-43]⁺ ([M-C₃H₇]⁺) | 161 | Low abundance | High abundance (acylium ion) | Low abundance |
| [C₈H₉O]⁺ | 133 | Low abundance | - | - |
| [C₇H₅O]⁺ | 105 | Low abundance | High abundance | Low abundance |
| [C₆H₅]⁺ | 77 | Present | Present | Present |
| McLafferty Rearrangement | 148 | Present | Not prominent | Present |
Analysis: The fragmentation pattern provides definitive structural information. For this compound, the most abundant fragment ion is expected at m/z 189, resulting from the stable acylium ion formed by the loss of the methyl group ([M-15]⁺). In contrast, 1-phenylheptan-1-one would show a base peak at m/z 105, corresponding to the benzoyl cation, and a significant peak at m/z 120 from McLafferty rearrangement. This compound and its ortho-isomer can undergo a McLafferty rearrangement involving the hexyl chain, leading to a fragment at m/z 148. The high abundance of the [M-15]⁺ peak is the most compelling evidence for the acetyl group attached to the phenyl ring.
Workflow for Structural Validation
The logical process for confirming the structure of this compound using the described spectroscopic methods is illustrated in the diagram below.
Caption: Workflow for the spectroscopic validation of this compound.
Conclusion
The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a powerful and definitive method for the structural validation of this compound. The unique patterns in the aromatic region of the NMR spectra, the characteristic C-H bending in the IR spectrum, and the specific fragmentation pattern in the mass spectrum, particularly the prominent loss of a methyl group, collectively serve to unambiguously distinguish the target molecule from its structural isomers. This multi-faceted spectroscopic approach ensures high confidence in the structural assignment, which is critical for research, quality control, and drug development applications.
References
A Comparative Analysis of 1-(4-hexylphenyl)ethanone and Other Alkylphenyl Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 1-(4-hexylphenyl)ethanone and a series of structurally related p-alkylphenyl ketones. The objective is to offer a detailed comparison of their physicochemical properties, reactivity, and potential applications, supported by experimental data and established chemical principles. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.
Physicochemical Properties
The length of the alkyl chain substituent on the phenyl ring significantly influences the physicochemical properties of p-alkylphenyl ketones. As the alkyl chain length increases, trends can be observed in properties such as boiling point, melting point, density, and lipophilicity (logP). A summary of these properties for this compound and its analogues is presented in Table 1.
Table 1: Comparative Physicochemical Properties of p-Alkylphenyl Ketones
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 1-(4-Ethylphenyl)ethanone | C₁₀H₁₂O | 148.20 | Liquid | -20.6[1] | 245[2] | 0.993 at 25°C[2] |
| 1-(4-Propylphenyl)ethanone | C₁₁H₁₄O | 162.23 | Liquid | N/A | 123-125 (15 mmHg) | 0.98 at 25°C |
| 1-(4-Butylphenyl)ethanone | C₁₂H₁₆O | 176.25 | Liquid | N/A | 101-102 (1.5 mmHg)[3] | 0.957 at 25°C[3] |
| 1-(4-Pentylphenyl)ethanone | C₁₃H₁₈O | 190.28 | Liquid | N/A | N/A | N/A |
| This compound | C₁₄H₂₀O | 204.31 | Liquid [4] | N/A | N/A | N/A |
| 1-(4-Octylphenyl)ethanone | C₁₆H₂₄O | 232.36 | Liquid/Solid | 18[5] | 152-153 (1 mmHg)[5] | 0.919 at 25°C[5] |
Note: "N/A" indicates that reliable experimental data was not found in the searched literature. Boiling points at reduced pressure are provided as direct comparisons at atmospheric pressure are not consistently available.
The data indicates a general trend of increasing boiling point and decreasing density with the elongation of the alkyl chain. The melting point of 1-(4-octylphenyl)ethanone being a solid at room temperature suggests that longer alkyl chains can lead to more ordered packing in the solid state. All listed ketones are generally not miscible in water, with their solubility in organic solvents like alcohols and chloroform being high.[2][3]
Synthesis and Purification
The most common and versatile method for the synthesis of p-alkylphenyl ketones is the Friedel-Crafts acylation of the corresponding alkylbenzene.[6][7] This electrophilic aromatic substitution reaction involves the reaction of an alkylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6]
Caption: General workflow for the synthesis of p-alkylphenyl ketones.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation:
-
Reaction Setup: To a stirred solution of the appropriate p-alkylbenzene in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride in portions at 0°C.
-
Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.[8][9]
Purification Techniques:
-
Vacuum Distillation: This is a suitable method for purifying liquid ketones, especially for larger scale preparations. The reduced pressure allows for distillation at a lower temperature, preventing thermal decomposition of the product.
-
Column Chromatography: For smaller scale syntheses or for the removal of closely related impurities, column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the eluent is effective.
Spectroscopic Analysis
The structures of alkylphenyl ketones can be confirmed using standard spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically two doublets in the range of 7.2-8.0 ppm for a p-substituted ring), a singlet for the methyl protons of the acetyl group (around 2.5 ppm), and signals corresponding to the protons of the alkyl chain.
-
¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon at around 197-200 ppm, along with signals for the aromatic carbons and the carbons of the alkyl chain.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration will be observed in the region of 1670-1690 cm⁻¹.
Chemical Reactivity
The reactivity of p-alkylphenyl ketones is primarily governed by the ketone functional group and the aromatic ring.
Caption: Reactivity map for p-alkylphenyl ketones.
-
Reactions of the Ketone Group: The carbonyl group can undergo nucleophilic addition reactions. For instance, reduction with sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol. The Baeyer-Villiger oxidation can convert the ketone into an ester. The α-methyl group is acidic and can participate in condensation reactions like the aldol condensation.
-
Reactions of the Aromatic Ring: The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution reactions on the phenyl ring. Therefore, reactions such as nitration or halogenation will primarily occur at the positions meta to the acetyl group.
Biological Activities and Applications
-
Antimicrobial and Cytotoxic Activity: Some studies have suggested that alkylphenols and related compounds can exhibit cytotoxic effects. The lipophilicity conferred by the alkyl chain can influence the interaction of these molecules with cell membranes. Further research is needed to determine the specific antimicrobial and cytotoxic profiles of this compound and its analogues.
-
Liquid Crystals: The rod-like structure of p-alkylphenyl ketones makes them potential components in the synthesis of liquid crystals. The alkyl chain length is a critical factor in determining the mesophase properties of such molecules.[7]
-
Pharmaceutical Intermediates: Acetophenone derivatives are important intermediates in the synthesis of various pharmaceuticals. For example, 4'-isobutylacetophenone is a key precursor in the industrial synthesis of ibuprofen.[2] The alkylphenyl ketones discussed in this guide could serve as starting materials for the development of new bioactive compounds.
Conclusion
This comparative guide has highlighted the key physicochemical properties, synthetic routes, and potential reactivity of this compound in relation to other p-alkylphenyl ketones. The length of the alkyl chain is a determining factor in the physical properties of these compounds. The well-established Friedel-Crafts acylation provides a reliable method for their synthesis. While specific biological data for this compound is limited, the general properties of this class of compounds suggest potential for further investigation in materials science and medicinal chemistry. This guide serves as a foundational resource to aid researchers in their exploration of these versatile chemical entities.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chembk.com [chembk.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethanone, 1-(4-butoxyphenyl)- | C12H16O2 | CID 79814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]
- 9. openaccesspub.org [openaccesspub.org]
Performance of 1-(4-hexylphenyl)ethanone as a Liquid Crystal Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of liquid crystal (LC) materials, the selection of appropriate molecular precursors is paramount to achieving desired mesomorphic and electro-optical properties. This guide provides a comparative analysis of 1-(4-hexylphenyl)ethanone as a potential precursor for thermotropic liquid crystals. While direct, extensive research on liquid crystals derived from this specific ketone is limited, this document evaluates its performance based on the well-established principles of molecular design and by comparing it with the widely used cyanobiphenyls. The guide will delve into the synthesis of potential liquid crystalline structures, such as chalcones, Schiff bases, and esters, that can be derived from this compound and contrast their anticipated properties with the known performance of benchmark liquid crystals like 4-pentyl-4'-cyanobiphenyl (5CB) and 4-hexyl-4'-cyanobiphenyl (6CB).
Comparison of Liquid Crystal Precursors
The suitability of a molecule as a liquid crystal precursor is determined by its ability to form a rigid core structure with a flexible terminal chain, a key feature for inducing mesophase behavior. This compound possesses a phenyl ring (a common component of the rigid core) and a hexyl chain (a suitable flexible tail). The ketone functional group offers a reactive site for chain extension to build the complete liquid crystalline molecule.
In contrast, cyanobiphenyls, such as 5CB and 6CB, are well-established liquid crystal materials. Their molecular structure, consisting of two linked phenyl rings (biphenyl core), a terminal alkyl chain, and a polar cyano group, provides a blueprint for effective liquid crystal design. The strong dipole moment of the cyano group is a key contributor to their positive dielectric anisotropy, a crucial property for their application in twisted nematic displays.
| Precursor | Potential LC Structure | Key Molecular Features | Expected Mesophase Behavior |
| This compound | Chalcones, Schiff Bases, Esters | Phenyl core, hexyl tail, reactive ketone group | Nematic and/or smectic phases, dependent on the synthesized molecular structure. |
| 4-Cyano-4'-alkylbiphenyls (e.g., 5CB, 6CB) | N/A (is the LC molecule) | Biphenyl core, alkyl tail, polar cyano group | Nematic phase over a well-defined temperature range.[1][2] |
Performance Data of Benchmark Liquid Crystals
To provide a quantitative basis for comparison, the following table summarizes the well-documented properties of 5CB and 6CB.
| Property | 4-pentyl-4'-cyanobiphenyl (5CB) | 4-hexyl-4'-cyanobiphenyl (6CB) |
| Molecular Formula | C₁₈H₁₉N | C₁₉H₂₁N |
| Molar Mass | 249.36 g/mol [2] | 263.38 g/mol [3] |
| Melting Point (Cr-N) | 22.5 °C[1] | 14.5 °C |
| Clearing Point (N-I) | 35.0 °C[1] | 29.0 °C |
| Mesophase | Nematic[1] | Nematic[4] |
| Dielectric Anisotropy (Δε) | Positive[5] | Positive[6] |
Potential Liquid Crystalline Derivatives of this compound
The ketone group in this compound serves as a versatile synthetic handle to create various calamitic (rod-shaped) liquid crystals.
Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, can be synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative. The resulting extended, rigid core can exhibit mesomorphic properties.
Schiff Base Derivatives
Schiff bases, containing an azomethine (-CH=N-) linkage, are another important class of liquid crystals. They can be prepared by the condensation of an amine with a ketone or aldehyde. While direct condensation with the ketone of this compound is less common for forming the core linkage, derivatives of this precursor could be used to synthesize Schiff base LCs. For instance, the ketone could be reduced to an alcohol, converted to a halide, and then used in further reactions to build a molecule with a terminal amino group, which can then be reacted with a suitable benzaldehyde.
Ester Derivatives
Ester linkages are frequently incorporated into the rigid core of liquid crystal molecules. The this compound can be a precursor to ester-containing liquid crystals through various synthetic routes. For example, the ketone can be reduced to an alcohol, which can then be esterified with a suitable benzoic acid derivative.
Experimental Protocols
Detailed experimental protocols for the synthesis of the benchmark cyanobiphenyls and the potential derivatives of this compound are provided below.
Synthesis of 4-Alkyl-4'-cyanobiphenyls (General Procedure)
The synthesis of 4-alkyl-4'-cyanobiphenyls typically involves a Suzuki coupling reaction between a 4-alkylphenylboronic acid and 4-bromobenzonitrile, or a similar cross-coupling strategy.
Materials:
-
4-Alkylphenylboronic acid
-
4-Bromobenzonitrile
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a round-bottom flask, dissolve the 4-alkylphenylboronic acid, 4-bromobenzonitrile, and sodium carbonate in the solvent mixture.
-
Deoxygenate the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkyl-4'-cyanobiphenyl.
Synthesis of Chalcone Derivatives from this compound (General Procedure)
This procedure outlines the base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound
-
A substituted benzaldehyde
-
Base (e.g., NaOH or KOH)
-
Solvent (e.g., Ethanol)
Procedure:
-
Dissolve this compound and the substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of the base (NaOH or KOH) to the stirred mixture.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Pour the reaction mixture into cold water or onto crushed ice to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Synthesis of Schiff Base Derivatives (General Procedure)
This is a general procedure for the condensation reaction to form an imine linkage.
Materials:
-
An amino-functionalized derivative (e.g., an aniline derivative)
-
A benzaldehyde derivative
-
Solvent (e.g., Ethanol or Toluene)
-
Acid catalyst (optional, e.g., a few drops of acetic acid)
Procedure:
-
Dissolve the amino-functionalized compound and the benzaldehyde derivative in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of acetic acid if required.
-
Heat the mixture to reflux. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate upon cooling. If so, collect it by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Synthesis of Ester Derivatives (General Procedure using Steglich Esterification)
This method is suitable for the esterification of a carboxylic acid and an alcohol.
Materials:
-
A carboxylic acid (e.g., a substituted benzoic acid)
-
An alcohol derivative
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the carboxylic acid, alcohol, and DMAP in dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add a solution of DCC in dichloromethane dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Conclusion
While this compound is not as extensively documented as a liquid crystal precursor as the cyanobiphenyls, its molecular structure provides a promising foundation for the synthesis of various calamitic liquid crystals. The presence of a reactive ketone group on a phenyl ring with a flexible hexyl tail makes it a versatile starting material for producing chalcone, Schiff base, and ester-based liquid crystals. The performance of these derivatives would be highly dependent on the specific molecular extensions and terminal groups incorporated. Further experimental investigation is required to fully characterize the mesomorphic and electro-optical properties of liquid crystals derived from this compound and to definitively benchmark their performance against established materials like 5CB and 6CB. The synthetic pathways outlined in this guide provide a framework for such future research, which could lead to the development of novel liquid crystal materials with tailored properties for advanced applications.
References
A Comparative Guide to the Synthetic Routes of 1-(4-Alkylphenyl)ethanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 1-(4-alkylphenyl)ethanones, a key structural motif in medicinal chemistry and materials science. The following sections detail established and modern synthetic routes, presenting quantitative data, experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for a given research and development objective.
Friedel-Crafts Acylation: The Classical Approach
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a widely employed method for the synthesis of aryl ketones.[1][2][3] This electrophilic aromatic substitution reaction typically involves the reaction of an alkylbenzene with an acylating agent, such as an acyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5][6]
A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the avoidance of carbocation rearrangements and polyalkylation, as the acetyl group deactivates the aromatic ring to further substitution.[1]
Traditional Lewis Acid Catalysis
The use of stoichiometric amounts of AlCl₃ is common, which can lead to significant waste streams during workup.[7] However, this method remains prevalent due to its high efficiency and broad applicability.
Experimental Protocol: Synthesis of 1-(4-methylphenyl)ethanone (4-Methylacetophenone)
A mixture of aluminum chloride (0.0750 mol) and lithium chloride (0.0375 mol) is prepared in dichloromethane (15.00 mL) at -15°C.[4] Toluene (0.0250 mol) and acetyl chloride (0.0250 mol) are then added.[4] The reaction mixture is maintained at -15°C for one hour and then allowed to stand at room temperature overnight.[4] The reaction is quenched by pouring the mixture into a mixture of ice and dilute hydrochloric acid.[4] The organic layer is separated, washed, dried, and the solvent is removed. The product is then purified by distillation.[4]
Table 1: Comparison of Traditional Friedel-Crafts Acylation Conditions
| Alkylbenzene | Acylating Agent | Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Toluene | Acetyl Chloride | AlCl₃/LiCl | -15 to RT | Overnight | 85 | [4][8] |
| Toluene | Acetic Anhydride | Anhydrous AlCl₃ | 90-95 | 0.5 h | ~80-90 | [8] |
| Anisole | Acetic Anhydride | AlCl₃ | Reflux | 15 min | 6.9 | [5] |
Green Alternatives: Solid Acid Catalysis
To address the environmental concerns associated with traditional Lewis acids, solid acid catalysts, particularly zeolites, have emerged as a promising alternative.[7] Zeolites are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the workup procedure.[9]
Experimental Protocol: Zeolite-Catalyzed Acylation of Toluene
The acylation of toluene with acetic anhydride is carried out over a Beta-type zeolite catalyst in a stainless steel autoclave.[9] At a reaction temperature of 150°C and a toluene to acetic anhydride molar ratio of 10-20, high yields of 4-methylacetophenone can be achieved with high selectivity.[9] The catalyst can be recovered by filtration after the reaction.
Table 2: Comparison of Zeolite-Catalyzed Friedel-Crafts Acylation
| Alkylbenzene | Acylating Agent | Catalyst | Temperature (°C) | Conversion of Acetic Anhydride (%) | Selectivity for 4-Alkylphenyl isomer (%) | Reference |
| Toluene | Acetic Anhydride | Beta Zeolite | 150 | High | ~100 | [9] |
| Toluene | Acetic Anhydride | Nano-sized HBeta Zeolite | - | High activity and stability | - | [10][11][12] |
| Anisole | Acetic Anhydride | Hβ Zeolite | 80 | 42 | High for para-isomer | [7] |
Houben-Hoesch Reaction
The Houben-Hoesch reaction is a method for synthesizing aryl ketones from electron-rich aromatic compounds, such as phenols and their ethers, and nitriles in the presence of a Lewis acid and hydrogen chloride.[13][14][15][16] This reaction is particularly useful for the preparation of polyhydroxy acetophenones.[15]
Experimental Protocol: General Procedure
Dry hydrogen chloride gas is passed through an equimolar mixture of the 4-alkylphenol and acetonitrile in dry ether containing a Lewis acid catalyst like zinc chloride or aluminum chloride.[15][17] The resulting ketimine intermediate is then hydrolyzed during aqueous workup to yield the corresponding hydroxyacetophenone.[14][17]
Table 3: Houben-Hoesch Reaction Overview
| Aromatic Substrate | Acylating Agent | Catalyst | Key Features |
| Electron-rich arenes (phenols, etc.) | Nitriles (e.g., Acetonitrile) | Lewis Acid (ZnCl₂, AlCl₃) + HCl | Good for polyhydroxylated products; avoids O-acylation of phenols under certain conditions. |
Fries Rearrangement
The Fries rearrangement is an intramolecular reaction that converts a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[18][19] This method is advantageous for the synthesis of hydroxy-substituted 1-(4-alkylphenyl)ethanones, which can be subsequently deoxygenated if required. The regioselectivity (ortho vs. para) can be controlled by reaction conditions such as temperature and solvent.[18]
Experimental Protocol: Synthesis of 2',5'-Dihydroxyacetophenone
Hydroquinone diacetate is treated with anhydrous aluminum chloride. The mixture is heated to 110-120°C, and then the temperature is raised to 160-165°C for about 3 hours.[20] After cooling, the reaction mixture is hydrolyzed with dilute hydrochloric acid to precipitate the product.[20]
Table 4: Fries Rearrangement Conditions and Yields
| Phenolic Ester | Catalyst | Solvent | Temperature (°C) | Yield (%) | Isomer | Reference |
| Phenyl Acetate | AlCl₃ | Nitrobenzene | 20-25 | - | - | [21] |
| Phenyl Acetate | AlCl₃ | None | 120 | 18 | ortho | [20] |
| Phenyl Acetate | p-Toluene sulphonic acid | Solvent-free | - | 98 (conversion) | 90 (ortho) | [22] |
| Hydroquinone Diacetate | AlCl₃ | None | 160-165 | 64-77 | - | [20] |
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods provide high functional group tolerance and milder reaction conditions compared to classical methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[23][24] For the synthesis of 1-(4-alkylphenyl)ethanones, this would typically involve the coupling of a 4-alkylphenylboronic acid with an acetylating agent like acetyl chloride.[25]
Experimental Protocol: General Procedure for Acylative Suzuki Coupling
A mixture of the 4-alkylphenylboronic acid, acetyl chloride, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., cesium carbonate) is heated in an anhydrous solvent like toluene.[25] The reaction progress is monitored, and upon completion, the product is isolated and purified using standard techniques.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst.[26][27][28][29] This method is known for its high functional group tolerance and stereospecificity. The synthesis of 1-(4-alkylphenyl)ethanones would involve the reaction of a 4-alkylphenylzinc halide with acetyl chloride.
Experimental Protocol: General Procedure
The 4-alkylphenylzinc halide is prepared in situ or from the corresponding Grignard reagent. This organozinc reagent is then reacted with acetyl chloride in the presence of a palladium catalyst, such as one derived from Pd(OAc)₂ and a suitable phosphine ligand (e.g., CPhos), in a solvent like THF.[26][27]
Other Synthetic Approaches
Organocuprate Chemistry
Organocuprates, also known as Gilman reagents, are valuable for their ability to react with acyl chlorides to form ketones without the over-addition that is often observed with more reactive organometallics like Grignard reagents.[30][31][32]
Experimental Protocol: General Procedure
A lithium dialkylcuprate is prepared by reacting two equivalents of an alkyllithium reagent with one equivalent of a copper(I) halide. This organocuprate is then reacted with a 4-alkylbenzoyl chloride at low temperature to afford the desired 1-(4-alkylphenyl)ethanone.
Microwave-Assisted and Solvent-Free Synthesis
Modern techniques such as microwave irradiation and solvent-free reactions are being increasingly applied to classical reactions to improve efficiency and reduce environmental impact.[33][34]
-
Microwave-Assisted Synthesis: Can significantly reduce reaction times in Friedel-Crafts acylations.[35]
-
Solvent-Free Synthesis: The acylation of alkylbenzenes can be performed using solid acid catalysts under solvent-free conditions, simplifying the procedure and reducing waste.
Conclusion
The synthesis of 1-(4-alkylphenyl)ethanones can be achieved through a variety of methods, each with its own set of advantages and limitations.
-
Friedel-Crafts acylation remains a robust and high-yielding method, with greener alternatives using solid acid catalysts becoming increasingly viable.
-
Houben-Hoesch and Fries rearrangement are particularly useful for the synthesis of hydroxylated derivatives.
-
Palladium-catalyzed cross-coupling reactions like Suzuki and Negishi couplings offer mild conditions and excellent functional group tolerance, making them suitable for complex molecules.
-
Organocuprates provide a selective route from acyl chlorides.
-
Microwave and solvent-free methods represent the forefront of green chemistry, offering enhanced reaction rates and reduced environmental impact.
The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, required scale, functional group compatibility, and environmental considerations. This guide provides the foundational information to make an informed decision for the efficient and effective synthesis of 1-(4-alkylphenyl)ethanones.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 6. scribd.com [scribd.com]
- 7. ijcps.org [ijcps.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites | Semantic Scholar [semanticscholar.org]
- 13. Houben-Hoesch Reaction [drugfuture.com]
- 14. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 15. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 16. synarchive.com [synarchive.com]
- 17. gcwgandhinagar.com [gcwgandhinagar.com]
- 18. ajchem-a.com [ajchem-a.com]
- 19. ajchem-a.com [ajchem-a.com]
- 20. benchchem.com [benchchem.com]
- 21. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 22. jocpr.com [jocpr.com]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
- 28. dspace.mit.edu [dspace.mit.edu]
- 29. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 31. youtube.com [youtube.com]
- 32. organicchemistrytutor.com [organicchemistrytutor.com]
- 33. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
1H NMR and 13C NMR spectral analysis of 1-(4-hexylphenyl)ethanone isomers
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(4-hexylphenyl)ethanone and its Isomers
For researchers and professionals in the fields of chemical synthesis and drug development, the unambiguous identification of isomeric products is a critical step in ensuring the purity and efficacy of target molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its ortho- and meta-isomers, offering a detailed examination of the expected spectral data, a robust experimental protocol for data acquisition, and a logical workflow for spectral analysis.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectra of the three isomers of 1-(hexylphenyl)ethanone are expected to show distinct patterns, particularly in the aromatic region, arising from the different substitution patterns on the phenyl ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: Predicted ¹H NMR Spectral Data for 1-(Hexylphenyl)ethanone Isomers
| Assignment | This compound (para) | 1-(2-hexylphenyl)ethanone (ortho) | 1-(3-hexylphenyl)ethanone (meta) |
| Aromatic Protons | ~7.88 (d, J ≈ 8.4 Hz, 2H) | ~7.65 (dd, J ≈ 7.7, 1.5 Hz, 1H) | ~7.75 (s, 1H) |
| ~7.25 (d, J ≈ 8.4 Hz, 2H) | ~7.35 (td, J ≈ 7.5, 1.5 Hz, 1H) | ~7.68 (d, J ≈ 7.7 Hz, 1H) | |
| ~7.20 (t, J ≈ 7.6 Hz, 1H) | ~7.40 (t, J ≈ 7.7 Hz, 1H) | ||
| ~7.15 (d, J ≈ 7.5 Hz, 1H) | ~7.35 (d, J ≈ 7.7 Hz, 1H) | ||
| -COCH₃ | ~2.58 (s, 3H) | ~2.55 (s, 3H) | ~2.57 (s, 3H) |
| -CH₂- (benzylic) | ~2.65 (t, J ≈ 7.6 Hz, 2H) | ~2.85 (t, J ≈ 7.8 Hz, 2H) | ~2.63 (t, J ≈ 7.6 Hz, 2H) |
| -(CH₂)₄- | ~1.60 (m, 2H), ~1.30 (m, 6H) | ~1.62 (m, 2H), ~1.31 (m, 6H) | ~1.61 (m, 2H), ~1.30 (m, 6H) |
| -CH₃ | ~0.88 (t, J ≈ 6.8 Hz, 3H) | ~0.89 (t, J ≈ 6.9 Hz, 3H) | ~0.88 (t, J ≈ 6.8 Hz, 3H) |
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the substitution pattern.
Table 2: Predicted ¹³C NMR Spectral Data for 1-(Hexylphenyl)ethanone Isomers
| Assignment | This compound (para) | 1-(2-hexylphenyl)ethanone (ortho) | 1-(3-hexylphenyl)ethanone (meta) |
| C=O | ~197.8 | ~201.5 | ~198.2 |
| Aromatic C (quaternary) | ~149.0 (C-4), ~135.5 (C-1) | ~142.0 (C-2), ~138.0 (C-1) | ~138.0 (C-1), ~137.5 (C-3) |
| Aromatic CH | ~128.8, ~128.5 | ~131.5, ~130.5, ~128.0, ~126.0 | ~132.5, ~129.0, ~128.5, ~127.0 |
| -COCH₃ | ~26.5 | ~30.0 | ~26.7 |
| -CH₂- (benzylic) | ~36.0 | ~35.5 | ~35.8 |
| -(CH₂)₄- | ~31.7, ~31.2, ~29.0, ~22.6 | ~31.8, ~31.3, ~29.1, ~22.7 | ~31.7, ~31.2, ~29.0, ~22.6 |
| -CH₃ | ~14.1 | ~14.1 | ~14.1 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh 5-10 mg of the purified 1-(hexylphenyl)ethanone isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
Temperature: 298 K.
¹³C NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to determine the chemical shifts of all signals.
Logical Workflow for Isomer Differentiation
The systematic analysis of the NMR data is key to distinguishing between the isomers. The following diagram illustrates the logical workflow.
Caption: Workflow for the differentiation of 1-(hexylphenyl)ethanone isomers using NMR spectroscopy.
By following this structured approach, researchers can confidently distinguish between the para, ortho, and meta isomers of 1-(hexylphenyl)ethanone. The key differentiators are the multiplicity and chemical shifts of the aromatic protons in the ¹H NMR spectrum and the number and chemical shifts of the aromatic carbons in the ¹³C NMR spectrum. This guide provides the necessary data and protocols to perform this analysis accurately and efficiently.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-hexylphenyl)ethanone
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by analyzing the fragmentation patterns of ionized molecules. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-hexylphenyl)ethanone against its shorter-chain homologs, offering insights into the influence of the alkyl substituent on the fragmentation pathways.
Comparative Analysis of Fragmentation Patterns
The mass spectra of 1-(4-alkylphenyl)ethanones are characterized by several key fragmentation pathways, primarily driven by the stability of the resulting carbocations. The following table summarizes the prominent fragments observed for this compound and its shorter-chain analogs.
| Compound | Molecular Ion (m/z) | [M-CH3]+ (m/z) | [M-Alkyl]+ (m/z) | [C8H9O]+ (m/z 133) | [C7H7O]+ (m/z 119) | [C6H5CO]+ (m/z 105) | [C7H7]+ (m/z 91) | [C6H5]+ (m/z 77) | Base Peak (m/z) |
| 1-(4-Methylphenyl)ethanone | 134 | 119 | - | - | 119 | 105 | 91 | 77 | 119 |
| 1-(4-Ethylphenyl)ethanone | 148 | 133 | 119 | 133 | - | 105 | 91 | 77 | 133 |
| 1-(4-Propylphenyl)ethanone | 162 | 147 | 119 | - | - | 105 | 91 | 77 | 147 |
| 1-(4-Butylphenyl)ethanone | 176 | 161 | 119 | - | - | 105 | 91 | 77 | 161 |
| This compound | 204 | 189 | 119 | - | - | 105 | 91 | 77 | 189 |
Deciphering the Fragmentation Pathway of this compound
The mass spectrum of this compound is dominated by fragmentation events centered around the carbonyl group and the benzylic position of the hexyl chain.
The primary fragmentation pathways are:
-
Alpha-Cleavage: The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the formation of a stable acylium ion. For this compound, this results in the base peak at m/z 189.
-
Benzylic Cleavage: Cleavage of the C-C bond at the benzylic position of the hexyl group is also a significant pathway. This results in the formation of a tropylium-like ion at m/z 91, a common fragment in compounds containing a benzyl group. Subsequent loss of acetylene can lead to the ion at m/z 65.
-
McLafferty Rearrangement: For longer alkyl chains, the McLafferty rearrangement can occur. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. While not the most dominant pathway, it can contribute to the complexity of the spectrum.
-
Other Fragmentations: The spectrum also shows peaks corresponding to the loss of the entire hexyl group, resulting in the benzoyl cation at m/z 105, which can further lose a neutral carbon monoxide molecule to form the phenyl cation at m/z 77.
The following diagram illustrates the proposed fragmentation pathway for this compound:
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a standard protocol for acquiring an electron ionization (EI) mass spectrum for a compound like this compound.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of about 1 mg/mL.
2. Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
3. Sample Introduction:
-
The sample solution is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization. A direct insertion probe (DIP) can also be used for pure samples.
4. Data Acquisition:
-
Acquire the mass spectrum by scanning the specified mass range. The instrument's software will generate a plot of relative ion abundance versus mass-to-charge ratio.
The general workflow for this experimental process is depicted below:
Caption: General experimental workflow for obtaining an EI mass spectrum.
This comparative guide provides a foundational understanding of the fragmentation behavior of this compound and related compounds. By examining these characteristic patterns, researchers can confidently identify these molecules and gain deeper insights into their chemical structures.
A Comparative Analysis of the Reactivity of 1-(4-hexylphenyl)ethanone and Structurally Similar Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-(4-hexylphenyl)ethanone with other structurally analogous ketones, namely acetophenone, 1-(4-methylphenyl)ethanone, and 1-(4-tert-butylphenyl)ethanone. The analysis is supported by established principles of organic chemistry, including electronic and steric effects, and is supplemented with experimental protocols for key reactivity assays. This document is intended to aid researchers in understanding the relative reactivity of these compounds, which is crucial for applications in organic synthesis and drug development.
Introduction
The reactivity of a ketone is primarily governed by the electronic and steric environment of its carbonyl group. In the case of substituted acetophenones, the nature of the substituent on the phenyl ring can significantly influence the electrophilicity of the carbonyl carbon and the accessibility of the alpha-protons for enolate formation. This guide examines how the variation of an alkyl substituent at the para-position of the phenyl ring—from a simple methyl group to a more sterically demanding tert-butyl group and a longer-chain hexyl group—modulates the ketone's reactivity in common organic transformations.
Comparative Reactivity Analysis
The reactivity of the selected ketones is influenced by two main factors:
-
Electronic Effects: Alkyl groups are generally electron-donating through an inductive effect.[1] This effect increases the electron density at the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. The electron-donating ability of alkyl groups is quantified by Hammett sigma constants (σp). More negative values indicate stronger electron-donating character.
-
Steric Effects: The size and bulkiness of the substituent can hinder the approach of reagents to the carbonyl group or the alpha-protons.[1] This steric hindrance can decrease the rate of reaction. Taft's steric parameter (Es) is a measure of this effect, with more negative values indicating greater steric hindrance.[2][3]
The following table summarizes the relevant parameters and the expected relative reactivity for the ketones under study.
| Ketone | Substituent (R) | Hammett Constant (σp) | Taft Steric Parameter (Es) | Predicted Relative Reactivity (Nucleophilic Addition) | Predicted Relative pKa (α-proton) |
| Acetophenone | -H | 0.00[4] | 0.00[3] | 4 (Highest) | 18.4[5][6] |
| 1-(4-methylphenyl)ethanone | -CH3 | -0.17[4] | -1.24[3] | 3 | >18.4 |
| This compound | -C6H13 | ~ -0.16 (estimated) | ~ -1.6 (estimated) | 2 | >18.4 |
| 1-(4-tert-butylphenyl)ethanone | -C(CH3)3 | -0.20[4] | -2.78[3] | 1 (Lowest) | >18.4 |
Note: The Hammett constant and Taft steric parameter for the hexyl group are estimated based on the values for other n-alkyl groups.[4] The pKa values for the substituted ketones are expected to be slightly higher than that of acetophenone due to the electron-donating nature of the alkyl groups, which destabilizes the resulting enolate.[5]
Experimental Protocols
Detailed methodologies for key experiments to compare the reactivity of these ketones are provided below.
Competitive Reduction with Sodium Borohydride
This experiment determines the relative reactivity of the ketones towards a nucleophilic hydride reagent.
Methodology:
-
Preparation of Ketone Mixture: Prepare an equimolar solution of the four ketones (this compound, acetophenone, 1-(4-methylphenyl)ethanone, and 1-(4-tert-butylphenyl)ethanone) in a suitable solvent such as methanol or ethanol.
-
Reaction Initiation: To the ketone mixture, add a sub-stoichiometric amount of sodium borohydride (e.g., 0.25 equivalents relative to the total moles of ketones). This ensures that the ketones compete for the limited amount of reducing agent.
-
Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots at regular intervals. Quench the aliquots with a dilute acid (e.g., 1 M HCl).
-
Analysis: Extract the organic components from the quenched aliquots with a suitable solvent (e.g., diethyl ether or dichloromethane). Analyze the composition of the organic layer using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[7][8] The relative decrease in the concentration of each ketone over time will indicate its relative reactivity.
Determination of Relative Rates of Enolate Formation
This experiment assesses the relative acidity of the α-protons and the ease of enolate formation.
Methodology:
-
Deuterium Exchange: Dissolve each ketone individually in a deuterated solvent such as methanol-d4 (CH3OD) containing a catalytic amount of a base (e.g., sodium methoxide).
-
Reaction Monitoring: Monitor the incorporation of deuterium at the α-position over time using Nuclear Magnetic Resonance (NMR) spectroscopy.[9] The rate of disappearance of the α-proton signal and the appearance of the corresponding deuterated species provides a measure of the rate of enolate formation.
-
Data Analysis: The pseudo-first-order rate constants for the H-D exchange can be calculated by plotting the natural logarithm of the integration of the α-proton signal against time.
Visualizations
Logical Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of the target ketones.
Influence of Substituents on Reactivity
Caption: Logical relationship of substituent effects on ketone reactivity.
References
- 1. brainkart.com [brainkart.com]
- 2. Taft equation - Wikipedia [en.wikipedia.org]
- 3. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 4. Hammett Sigma Constants* [wiredchemist.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-hexylphenyl)ethanone
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-(4-hexylphenyl)ethanone. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data. The following sections detail a cross-validation approach, comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques. The guide includes detailed experimental protocols, comparative performance data, and visual workflows to facilitate understanding and implementation in a laboratory setting.
Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[1] This is essential for regulatory compliance and ensuring the integrity of data throughout the drug development lifecycle.[2][3]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of expected performance characteristics for the analysis of this compound using HPLC-UV and GC-FID. The data presented is representative of performance for structurally similar aromatic ketones.
| Parameter | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Specificity | High (dependent on chromatographic resolution) | High (dependent on chromatographic resolution) |
Experimental Protocols
Detailed methodologies for the analysis of this compound by HPLC-UV and GC-FID are provided below. These protocols serve as a starting point for method development and validation.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk material and formulated products.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Determine the concentration of the analyte in the sample from the calibration curve.
2. Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the analysis of this compound, particularly for assessing volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio of 50:1).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent such as methanol or acetone.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations ranging from 0.5 to 200 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to obtain a theoretical concentration within the linearity range.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Determine the concentration of the analyte in the sample from the calibration curve.
Methodology Visualizations
The following diagrams illustrate the logical workflows for the HPLC-UV and GC-FID analytical methods, as well as the process for inter-laboratory cross-validation.
Caption: Workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for the GC-FID analysis of this compound.
Caption: Logical workflow for inter-laboratory cross-validation.
References
Benchmarking the Synthesis of 1-(4-hexylphenyl)ethanone: A Comparative Guide to Literature Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-hexylphenyl)ethanone, a valuable intermediate in the preparation of various organic materials and pharmacologically active compounds, can be approached through several established synthetic routes. This guide provides an objective comparison of the most common literature methods for its synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Summary of Synthetic Methods
The selection of a synthetic route for this compound often involves a trade-off between yield, reaction time, cost, and the availability of starting materials. The following table summarizes the key quantitative data for the three primary methods discussed in this guide.
| Method | Key Reagents | Typical Yield (%) | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Hexylbenzene, Acetyl Chloride, Lewis Acid (e.g., AlCl₃) | 70-90 | 1-4 | High yields, relatively short reaction times, readily available starting materials. | Use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, potential for side reactions with certain substrates. |
| Suzuki-Miyaura Coupling | 4-Hexylphenylboronic Acid, Acetyl Chloride, Palladium Catalyst, Base | 60-85 | 12-24 | High functional group tolerance, milder reaction conditions compared to Friedel-Crafts. | Higher cost of palladium catalysts and boronic acid precursors, longer reaction times. |
| Grignard Reaction | 4-Hexylmagnesium Bromide, Acetyl Chloride | 50-70 | 2-6 | Utilizes readily available Grignard reagents, straightforward procedure. | Highly sensitive to moisture and protic solvents, potential for side reactions (e.g., over-addition to form tertiary alcohols). |
Experimental Protocols
Friedel-Crafts Acylation of Hexylbenzene
This method is a classic and often high-yielding approach to aryl ketones. The reaction involves the electrophilic acylation of hexylbenzene using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
Reaction Scheme:
Detailed Protocol:
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in a dry solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add acetyl chloride (1.1 eq).
-
After the formation of the acylium ion complex, add hexylbenzene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling offers a milder alternative for the synthesis of this compound, particularly suitable for substrates with sensitive functional groups. This palladium-catalyzed cross-coupling reaction joins 4-hexylphenylboronic acid with acetyl chloride.
Reaction Scheme:
Detailed Protocol:
-
In a reaction vessel, combine 4-hexylphenylboronic acid (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent (e.g., toluene or 1,4-dioxane).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add acetyl chloride (1.2 eq) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Grignard Reaction
The Grignard reaction provides a direct method for the formation of the carbon-carbon bond between the aryl group and the acetyl group. It involves the reaction of a Grignard reagent, 4-hexylmagnesium bromide, with acetyl chloride.
Reaction Scheme:
Detailed Protocol:
-
Prepare the Grignard reagent, 4-hexylmagnesium bromide, by reacting 1-bromo-4-hexylbenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
In a separate flask, dissolve acetyl chloride (1.0 eq) in anhydrous ether or THF and cool to -78 °C.
-
Slowly add the prepared Grignard reagent (1.0 eq) to the solution of acetyl chloride at -78 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Logical Workflow for Method Selection
The choice of the most appropriate synthetic method depends on several factors, including the desired scale of the reaction, cost considerations, and the presence of other functional groups in the starting materials. The following diagram illustrates a logical workflow for selecting a synthesis method.
Caption: Decision tree for selecting a synthetic method.
This guide provides a comparative overview to assist researchers in making informed decisions for the synthesis of this compound. The choice of method should be tailored to the specific experimental constraints and desired outcomes of the research project.
Safety Operating Guide
Proper Disposal of 1-(4-Hexylphenyl)ethanone: A Guide for Laboratory Professionals
For immediate reference, 1-(4-Hexylphenyl)ethanone should be treated as a chemical waste product and disposed of through a licensed waste disposal company in accordance with all applicable local and national regulations. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 37592-72-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
Before preparing this compound for disposal, it is imperative to handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE) to avoid contact with skin, eyes, and clothing.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If vapors or mists are likely to be generated, a local exhaust ventilation should be used.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a formal chemical waste stream.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound".
-
Do not mix with other waste streams unless compatibility has been confirmed. Store away from incompatible materials such as strong oxidizing agents.[1]
-
-
Containerization:
-
Use a clean, dry, and chemically compatible container with a secure, tightly closing lid.[1] The original container is often a suitable choice.
-
Ensure the container is in good condition and free from leaks or cracks.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.
-
The storage area should be cool and well-ventilated.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the necessary documentation, including the name and quantity of the waste.
-
Disposal Decision Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1-(4-Hexylphenyl)ethanone
This document provides crucial safety protocols and logistical procedures for the handling and disposal of 1-(4-Hexylphenyl)ethanone in a laboratory environment. The following guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety. Based on the likely properties of this compound as a combustible liquid and potential irritant, similar to other aromatic ketones, the following PPE is recommended.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[1] |
| Skin Protection | Chemical-resistant gloves (such as nitrile or neoprene) and a lab coat or chemical-resistant overalls are required to prevent skin contact.[2][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2][6] |
| Footwear | Closed-toe shoes, preferably chemical-resistant, should be worn in the laboratory at all times.[1] |
Operational Plan for Handling
Safe handling of this compound requires adherence to the following step-by-step procedures to minimize risks.
1. Preparation and Engineering Controls:
-
Ensure that a chemical fume hood is operational and available for use.
-
Verify that safety showers and eyewash stations are accessible and in good working order.[7]
-
Keep the work area clear of ignition sources such as open flames, hot plates, and spark-producing equipment, as the compound is likely combustible.[4][5]
2. Handling the Chemical:
-
Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Ground and bond containers when transferring the substance to prevent static discharge.[8]
-
Measure and dispense the chemical within the fume hood to control vapor exposure.
-
Keep the container tightly closed when not in use.[8]
-
Avoid direct contact with the skin and eyes, and prevent inhalation of vapors.[5]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[5]
-
Place the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Ventilate the area of the spill.
-
For large spills, contact your institution's environmental health and safety (EHS) department.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and kept tightly closed except when adding waste.[9]
2. Labeling and Storage:
-
Label the hazardous waste container with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[9]
3. Final Disposal:
-
Dispose of the hazardous waste through your institution's EHS-approved waste management program.[9][10]
-
Do not dispose of this compound down the drain or in the regular trash.[9]
-
Empty containers that held the chemical must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste. The defaced, empty container can then be disposed of as regular trash.[9]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. synerzine.com [synerzine.com]
- 5. fishersci.com [fishersci.com]
- 6. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. vumc.org [vumc.org]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
